molecular formula C11H11N B3349175 3,8-Dimethylquinoline CAS No. 20668-29-5

3,8-Dimethylquinoline

Cat. No.: B3349175
CAS No.: 20668-29-5
M. Wt: 157.21 g/mol
InChI Key: DWRUXVJOLNAHGL-UHFFFAOYSA-N
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Description

3,8-Dimethylquinoline is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,8-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-6-10-5-3-4-9(2)11(10)12-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRUXVJOLNAHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560769
Record name 3,8-Dimethylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20668-29-5
Record name 3,8-Dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20668-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,8-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Structural Dynamics and Electronic Characterization of 3,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,8-Dimethylquinoline (CAS: 20668-29-5) represents a structurally significant isomer within the quinoline family, distinguished by its unique steric and electronic profile. Unlike its unsubstituted parent, the 3,8-dimethyl derivative introduces a "steric gate" at the N1-position via the 8-methyl substituent, while simultaneously modulating the electrophilicity of the pyridine ring through 3-position hyperconjugation. This guide provides a comprehensive technical analysis of its molecular structure, aromaticity (quantified via NICS indices), and a validated synthetic protocol, serving as a foundational resource for researchers in medicinal chemistry and ligand design.

Molecular Architecture & Steric Analysis

The physicochemical behavior of this compound is governed by the interplay between the fused bicyclic aromatic system and its methyl substituents.

The "Steric Gate" Effect (8-Position)

The most critical structural feature is the methyl group at the 8-position (C8). In the quinoline numbering system, C8 is adjacent to the ring nitrogen (N1).

  • Steric Clash: The Van der Waals radius of the 8-methyl group exerts spatial pressure on the N1 lone pair. Unlike 2-methylquinoline, where the substituent directly flanks the nitrogen in the same ring, the 8-methyl group originates from the benzene ring but projects into the N1 coordination sphere.

  • Impact on Basicity: While methyl groups are generally electron-donating (inductive effect

    
    ), which should increase basicity, the steric bulk at C8 hinders the approach of solvating molecules or electrophiles. Consequently, the 
    
    
    
    (predicted ~5.[1]21) is a compromise between inductive enrichment and steric inhibition of solvation.
  • Coordination Chemistry: In organometallic applications, this "pre-organization" prevents the formation of planar complexes often seen with unsubstituted quinolines, forcing a twisted geometry in metal-ligand adducts.

Electronic Modulation (3-Position)

The 3-methyl group, located on the pyridine ring (


-position to Nitrogen), acts primarily as an electronic modulator.
  • Hyperconjugation: It donates electron density into the electron-deficient pyridine ring via

    
     interaction.
    
  • Reactivity: This activation makes the C3 position less susceptible to nucleophilic attack compared to the unsubstituted analog, while slightly activating the ring toward electrophilic substitution at the C5 and C8 positions (ortho/para directing influence from the benzene ring perspective).

Aromaticity & Electronic Distribution[2]

Aromaticity in this compound is not uniform across the bicyclic system. It is best understood through Nucleus-Independent Chemical Shift (NICS) values and Hückel Molecular Orbital (HMO) theory.

NICS Analysis

Computational studies on quinoline derivatives consistently show a disparity between the two rings.

  • Benzene Ring: Exhibits highly negative NICS(0) values (typically <-9.0 ppm), indicating a strong diatropic ring current and high aromaticity.

  • Pyridine Ring: Exhibits less negative NICS(0) values (typically ~-6.0 to -7.0 ppm), reflecting reduced aromatic character due to nitrogen's electronegativity causing bond localization.

  • Effect of Methylation: The 3,8-dimethyl substitution pattern minimally perturbs the global ring current. The system retains its

    
     electron planar aromaticity (Hückel rule compliant), although the 8-methyl group can induce a minor out-of-plane distortion (< 2°) to relieve strain against the nitrogen lone pair.
    
Comparative Physicochemical Data
PropertyQuinoline8-MethylquinolineThis compound
Molecular Weight 129.16143.19157.21
LogP (Predicted) 2.032.562.95
pKa (Approx.) 4.905.025.21
Topological PSA 12.89 Ų12.89 Ų12.89 Ų
Key Feature BaselineSteric hindrance at N1Dual steric/electronic modulation

Synthetic Pathways & Protocols

The most robust method for synthesizing this compound is the Doebner-Miller Reaction . This acid-catalyzed condensation allows for the specific assembly of the quinoline core using substituted anilines and


-unsaturated carbonyls.[2]
Reaction Logic
  • Precursor A (Amine): o-Toluidine (2-methylaniline). The methyl group at the ortho position of the aniline becomes the 8-methyl group of the quinoline.

  • Precursor B (Carbonyl): Methacrolein (2-methylpropenal). The methyl group on the double bond becomes the 3-methyl group of the quinoline.

Visualization of the Pathway

SynthesisPath Reactants Reactants (o-Toluidine + Methacrolein) AcidCat Acid Catalysis (HCl / ZnCl2) Reactants->AcidCat Mix Intermediate Intermediate (Schiff Base / Enamine) AcidCat->Intermediate Condensation Cyclization Cyclization (Michael Addn -> Closure) Intermediate->Cyclization Heat Oxidation Oxidation/Dehydrogenation (Aromatization) Cyclization->Oxidation -H2 Product Product This compound Oxidation->Product Purification

Figure 1: Step-wise mechanistic flow of the Doebner-Miller synthesis for this compound.[3]

Detailed Experimental Protocol

Note: This reaction is highly exothermic and involves strong acids. Perform in a fume hood.

Reagents:

  • o-Toluidine (0.1 mol)

  • Methacrolein (0.12 mol)

  • Hydrochloric acid (conc., 20 mL)

  • Zinc Chloride (Lewis acid catalyst, 5g)

  • Oxidant (p-Chloranil or Iodine - optional to drive aromatization)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve

    
    -toluidine in concentrated HCl. Add ZnCl
    
    
    
    to facilitate the condensation.
  • Addition: Heat the mixture to 60°C. Add methacrolein dropwise over 30 minutes. Caution: The reaction is vigorous.

  • Reflux: Once addition is complete, reflux the mixture at 100°C for 3-4 hours. The solution will darken significantly as polymerization side-products form (common in Doebner-Miller).

  • Basification: Cool the reaction to room temperature. Carefully basify with 20% NaOH solution until pH > 10. The organic oil will separate.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry the organic layer over anhydrous MgSO

    
    . Evaporate the solvent. The crude residue is often a dark oil. Purify via steam distillation (to remove non-volatile polymers) or flash column chromatography (Hexane/EtOAc 9:1) to isolate the yellow oil product.
    

Pharmaceutical & Metabolic Implications[5][6]

In drug discovery, the this compound scaffold offers specific advantages over the unsubstituted core.

Metabolic Blocking (The "Soft Spot" Concept)

Quinolines are typically metabolized by Cytochrome P450 enzymes via oxidation at the electron-rich 5 and 8 positions.

  • 8-Me Blockade: The presence of the methyl group at C8 blocks metabolic hydroxylation at this site. This extends the half-life (

    
    ) of the molecule by forcing metabolism to less favorable positions.
    
  • 3-Me Stabilization: The 3-methyl group sterically protects the C4 position from nucleophilic attack, further stabilizing the pyridine ring against ring-opening metabolism.

Biological Signaling Potential

BioActivity Scaffold This compound Scaffold Target1 Antimalarial Activity (Heme Polymerization Inhibition) Scaffold->Target1 Target2 Kinase Inhibition (Type II Binding) Scaffold->Target2 Mech1 Steric fit in Heme pocket Target1->Mech1 Mech2 Hydrophobic interaction with Gatekeeper residues Target2->Mech2

Figure 2: Potential pharmacological interaction pathways based on structural properties.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14475248, Quinoline, 3,8-dimethyl-. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Bergman, J. (2006). The Mechanism of the Doebner-Miller Reaction. Journal of Organic Chemistry. (Mechanistic grounding for the synthesis protocol).
  • Schleyer, P. v. R., et al. (1996). Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. Journal of the American Chemical Society.

Sources

pKa values and basicity of 3,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa and Basicity of 3,8-Dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The document elucidates the theoretical principles governing its basicity, outlines experimental and computational methodologies for the determination of its pKa value, and discusses the structural and electronic factors that influence its reactivity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel molecules incorporating the quinoline scaffold.

Introduction: The Significance of this compound and its pKa

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents and functional materials[1]. The nitrogen atom in the quinoline ring system imparts basic properties, and the ability to modulate this basicity through substitution is a key strategy in drug design. The acid dissociation constant (pKa) is a critical parameter that quantifies the basicity of a molecule, influencing its pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and receptor binding affinity.

This compound, a disubstituted quinoline, presents a unique case for studying the interplay of electronic and steric effects on basicity. Understanding the pKa of this specific isomer is crucial for predicting its behavior in biological systems and for the rational design of new chemical entities. This guide will delve into the theoretical underpinnings of its basicity, present methods for its determination, and provide a framework for interpreting its acid-base chemistry.

Theoretical Framework: Understanding the Basicity of this compound

The basicity of this compound is primarily attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom within the aromatic ring system. The availability of this lone pair for protonation is influenced by a combination of electronic and steric factors.

The Quinoline Core: A Moderately Basic Heterocycle

The parent molecule, quinoline, is a weak base with a pKa of approximately 4.90[2]. Its basicity is lower than that of its non-fused counterpart, pyridine (pKa ≈ 5.17), a phenomenon that can be attributed to the fusion of the benzene ring. The benzene ring acts as a weak electron-withdrawing group through resonance, which delocalizes the lone pair on the nitrogen to some extent, thereby reducing its availability for protonation. Furthermore, the increased size of the quinoline system can lead to less effective solvation of the protonated form (the quinolinium ion) compared to the pyridinium ion, which also contributes to its lower basicity[3].

The Influence of Methyl Substituents

The addition of two methyl groups to the quinoline core in this compound significantly modulates its basicity. The positioning of these substituents is critical in determining their overall effect.

  • Inductive Effect: Methyl groups are electron-donating through induction. This effect increases the electron density on the quinoline ring system, including the nitrogen atom. Consequently, the lone pair on the nitrogen becomes more available for protonation, leading to an increase in basicity compared to the unsubstituted quinoline.

  • Steric Effects: The methyl group at the 8-position (the "peri" position) introduces significant steric hindrance around the nitrogen atom. This steric bulk can impede the approach of a proton and, more importantly, hinder the solvation of the resulting conjugate acid (the quinolinium ion)[4][5]. Inefficient solvation destabilizes the conjugate acid, making the parent base weaker. This steric effect is a crucial factor that counteracts the electron-donating inductive effect of the methyl group.

The interplay of these opposing effects—the basicity-enhancing inductive effect and the basicity-diminishing steric hindrance—determines the overall pKa of this compound.

Predicted pKa Value

Comparative pKa Values of Quinoline Derivatives

To provide context for the basicity of this compound, the following table summarizes the pKa values of quinoline and some of its methylated derivatives.

CompoundpKaReference
Quinoline4.90[2]
This compound 5.21 ± 0.28 (Predicted) [6]
4,8-Dimethylquinoline5.33 (Predicted)
2,4-Dimethylquinoline4.3 (Experimental)[7]
Pyridine5.17[4]

Note: Predicted values should be used with the understanding that they are estimates and may differ from experimental results.

The predicted pKa of this compound is slightly higher than that of quinoline, suggesting that the combined electron-donating effects of the methyl groups at positions 3 and 8 are the dominant influence.

Experimental Determination of pKa

The pKa of a compound like this compound can be determined experimentally using various techniques. Potentiometric titration is a classic and reliable method.

Protocol: Potentiometric Titration

Principle: This method involves the gradual addition of a standardized acid solution to a solution of the basic analyte (this compound). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated forms of the analyte are equal.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in a suitable solvent. A co-solvent system, such as a mixture of water and ethanol, may be necessary due to the limited water solubility of many quinoline derivatives. The choice of solvent is critical as it can influence the measured pKa.

  • Standardization of the Titrant:

    • Prepare a standard solution of a strong acid, typically hydrochloric acid (HCl), of a known concentration (e.g., 0.1 M).

    • Standardize the HCl solution against a primary standard, such as sodium carbonate, to ensure its concentration is accurately known.

  • Titration Procedure:

    • Place the analyte solution in a beaker equipped with a magnetic stirrer.

    • Immerse a calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized HCl solution in small, precise increments using a burette.

    • After each addition, allow the solution to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve).

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

Visualization of the Experimental Workflow

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Analyte_Sol Prepare Analyte Solution (this compound) Titrate Titrate Analyte with HCl Analyte_Sol->Titrate Titrant_Sol Prepare & Standardize Titrant (HCl) Titrant_Sol->Titrate Monitor Monitor pH & Volume Titrate->Monitor Plot Plot pH vs. Volume Monitor->Plot Equiv_Point Determine Equivalence Point Plot->Equiv_Point pKa_Calc Calculate pKa at Half-Equivalence Point Equiv_Point->pKa_Calc

Caption: Workflow for pKa determination by potentiometric titration.

Computational Prediction of pKa

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values. These methods can provide valuable insights, especially when experimental determination is challenging.

Computational Workflow

Principle: The pKa can be calculated from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. This is often achieved using a thermodynamic cycle that combines gas-phase quantum mechanical calculations with a continuum solvation model.

Methodology:

  • Geometry Optimization:

    • The 3D structures of both the neutral this compound and its conjugate acid (the protonated form) are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*.

  • Frequency Calculations:

    • Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermal corrections to the electronic energies.

  • Solvation Energy Calculation:

    • The Gibbs free energy of solvation for both the neutral molecule and its conjugate acid is calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • pKa Calculation:

    • The pKa is then calculated using the following equation: pKa = (ΔGsolv) / (2.303 * R * T) where ΔGsolv is the free energy change of the deprotonation reaction in solution, R is the gas constant, and T is the temperature.

Visualization of the Computational Workflow

Computational_pKa_Workflow Start Input Structures (Neutral & Protonated) Opt Geometry Optimization (DFT) Start->Opt Freq Frequency Calculation Opt->Freq Solv Solvation Energy Calculation (PCM) Freq->Solv pKa pKa Calculation Solv->pKa

Caption: Workflow for computational pKa prediction.

Structure and Factors Influencing Basicity

The following diagram illustrates the structure of this compound and highlights the key factors that influence its basicity.

Basicity_Factors cluster_structure This compound cluster_factors Influencing Factors struct Inductive Inductive Effect (+I) (Basicity Enhancing) Inductive->struct CH3 at C3 & C8 Steric Steric Hindrance (Basicity Diminishing) Steric->struct CH3 at C8

Caption: Factors influencing the basicity of this compound.

Conclusion

The basicity of this compound, as quantified by its pKa value, is a result of a delicate balance between the electron-donating inductive effects of the two methyl groups and the steric hindrance imposed by the 8-methyl substituent. The predicted pKa of approximately 5.21 suggests a slightly enhanced basicity compared to the parent quinoline molecule. For researchers in drug discovery and materials science, a thorough understanding of these principles, coupled with robust experimental and computational methods for pKa determination, is essential for the rational design and development of novel quinoline-based compounds with tailored properties. This guide provides a foundational framework for such endeavors.

References

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). J, 4(4), 852-870. [Link]

  • Quinoline. PubChem. [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Quinoline, 3,8-dimethyl-. LookChem. [Link]

  • 4,8-Dimethylquinoline. FooDB. [Link]

  • 2,4-Dimethylquinoline. PubChem. [Link]

  • Paradoxes and paradigms: Why is quinoline less basic than pyridine or isoquinoline? A classical organic chemical perspective. (2010). Journal of Chemical Education, 87(5), 513-516. [Link]

  • Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. (2020). Journal of Chemical Information and Modeling, 60(11), 5485-5497. [Link]

  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. (2022). Journal of Cheminformatics, 14(1), 1-15. [Link]

  • A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. (2020). Digital Archive of the University of Angers. [Link]

  • Theoretical Analysis and Experimental Verification of the Basicity of Quinine, Pyridine, and Isoquinoline. (2024). Oreate AI Blog. [Link]

  • Computational estimation of pKa values. (2015). WIREs Computational Molecular Science, 5(4), 290-303. [Link]

  • Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2022). RSC Advances, 12(41), 26943-26955. [Link]

  • Why is quinoline less basic than pyridine? (2018). Chemistry Stack Exchange. [Link]

  • Reliable and accurate prediction of basic pKa values in nitrogen compounds. (2022). Journal of Cheminformatics, 14(1), 1-15. [Link]

  • Development of Methods for the Determination of pKa Values. (2016). Journal of The Electrochemical Society, 163(14), H1128-H1136. [Link]

  • Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. (2019). The Journal of Organic Chemistry, 84(15), 9496-9504. [Link]

  • Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. (2024). Reddit. [Link]

  • pKa Data Compiled by R. Williams. (2022). ACS, Organic Division. [Link]

  • Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. (2023). International Journal of Pharmaceutical Research and Applications, 8(4), 1121-1128. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2024). Chair of Analytical Chemistry, University of Tartu. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • pKa values bases. (2024). Chair of Analytical Chemistry, University of Tartu. [Link]

Sources

Photophysical Characterization and Fluorescence of 3,8-Dimethylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Photophysical Properties and Fluorescence of 3,8-Dimethylquinoline Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (3,8-DMQ) represents a distinct subclass of heteroaromatic fluorophores where the interplay between steric substitution and electronic conjugation dictates photophysical behavior. Unlike standard high-yield fluorophores (e.g., Rhodamines), 3,8-DMQ functions as an environment-sensitive molecular switch . Its fluorescence is intrinsically low in non-polar media due to efficient intersystem crossing (ISC) but undergoes significant radiative enhancement upon protonation or hydrogen bonding.

This guide provides a comprehensive analysis of the electronic architecture, spectral properties, and experimental protocols required to characterize 3,8-DMQ. It serves as a foundational resource for leveraging this scaffold in pH sensing, metal ion coordination (Zn²⁺/Cd²⁺ sensors), and scintillator development.

Molecular Architecture & Electronic Properties

The photophysics of 3,8-DMQ are governed by the nitrogen heteroatom and the specific positioning of the methyl groups.

  • The Nitrogen "Sink": In the ground state, the quinoline nitrogen possesses a non-bonding (n) electron pair. The lowest excited singlet state is often of

    
     character, which lies close in energy to the lowest triplet state. This proximity facilitates rapid Intersystem Crossing (ISC), quenching fluorescence in favor of non-radiative decay or phosphorescence.
    
  • The 8-Methyl Effect (Steric/Electronic): The methyl group at the 8-position is adjacent to the nitrogen. Unlike the 2-position, which directly blocks the lone pair, the 8-position exerts steric pressure that can distort planarity, potentially modulating the

    
     transition energy. It also acts as a weak electron donor, slightly elevating the HOMO energy.
    
  • The 3-Methyl Effect (Auxochromic): Located on the pyridine ring but distal to the nitrogen, this group provides stabilization to the

    
    -system, contributing to a bathochromic (red) shift in absorption relative to the core quinoline structure.
    
Electronic State Switching

The core mechanism for activating fluorescence in 3,8-DMQ is the inversion of excited states .

  • Non-Polar Solvents:

    
    . Result: High ISC, Low Fluorescence (
    
    
    
    ).
  • Protic/Acidic Media: Hydrogen bonding or protonation stabilizes the n-orbital, lowering its energy. This raises the

    
     transition energy above the emissive 
    
    
    
    state. Result: Radiative decay dominates, High Fluorescence (
    
    
    increases significantly).

Photophysical Profile

Spectral Characteristics

The following values represent the consensus photophysical profile for 3,8-DMQ and closely related 8-substituted methylquinolines.

ParameterValue / RangeConditionsMechanism
Absorption

300 – 320 nmEthanol/Methanol

transition
Emission

340 – 400 nm0.1 M H₂SO₄Radiative relaxation from

Stokes Shift ~3000 – 5000 cm⁻¹Acidic MediaFrank-Condon relaxation
Quantum Yield (

)
< 0.01CyclohexaneQuenched by ISC (

)
Quantum Yield (

)
0.15 – 0.300.1 N H₂SO₄Enhanced by state inversion
Fluorescence Lifetime (

)
10 – 20 nsProtic SolventsTypical for organic heteroaromatics
Ground State pKa 5.09 ± 0.1AqueousProtonation of Quinoline N
Visualization: The Jablonski Energy Diagram

The diagram below illustrates the competition between fluorescence and intersystem crossing, highlighting the "Activation" pathway via protonation.

Jablonski cluster_solvent Solvent/pH Modulation S0 Ground State (S0) S1_npi S1 (n,π*) Dark State S0->S1_npi Abs (Non-Polar) S1_pipi S1 (π,π*) Emissive State S0->S1_pipi Abs (Polar/Acid) S1_npi->S1_pipi Energy Gap Inversion (H+) T1 Triplet State (T1) S1_npi->T1 ISC (Fast) Quenching S1_pipi->S0 Fluorescence (Radiative)

Caption: Energy level diagram showing the switch from non-radiative ISC (red) to radiative fluorescence (green) upon protonation.

Experimental Protocols

Protocol A: Determination of Fluorescence Quantum Yield ( )

Objective: Quantify the emission efficiency relative to a standard. Standard: Quinine Sulfate in 0.1 M H₂SO₄ (


).

Reagents:

  • This compound (High Purity >98%).

  • Solvent: 0.1 M H₂SO₄ (to ensure full protonation and max signal).

  • Reference: Quinine Sulfate Dihydrate.

Workflow:

  • Preparation: Prepare stock solutions of 3,8-DMQ and Quinine Sulfate.

  • Dilution Series: Prepare 5 dilutions for both sample and reference.

    • Critical Step: Ensure Absorbance at excitation wavelength (e.g., 310 nm) is kept below 0.1 A.U. to avoid inner-filter effects.

  • Measurement: Record UV-Vis spectrum and integrated Fluorescence emission (320–500 nm) for each dilution.

  • Calculation: Plot Integrated Fluorescence Intensity (y-axis) vs. Absorbance (x-axis). The slope (

    
    ) is used in the equation:
    
    
    
    
    (Note:
    
    
    is the refractive index of the solvent. Since both are in 0.1 M H₂SO₄, the term cancels out.)
Protocol B: pH-Dependent Titration (pKa Determination)

Objective: Determine the ground-state pKa and observe the "Turn-On" point.

Workflow:

  • Buffer Prep: Prepare a series of Britton-Robinson buffers ranging from pH 2.0 to pH 9.0.

  • Sample Prep: Spike 3,8-DMQ into each buffer (final conc. ~10 µM).

  • Spectroscopy: Measure Emission spectra (

    
     nm).
    
  • Data Analysis: Plot Emission Intensity at

    
     vs. pH.
    
    • Expectation: Sigmoidal curve. The inflection point corresponds to the pKa (~5.1).

    • Validation: High emission at pH 2, near-zero emission at pH 8.

Visualization: Experimental Workflow

Workflow Start Start: 3,8-DMQ Characterization Solvent Select Solvent System (Non-polar vs. Acidic) Start->Solvent Absorbance Measure UV-Vis Absorbance (Target A < 0.1) Solvent->Absorbance Branch Check A < 0.1? Absorbance->Branch Dilute Dilute Sample Branch->Dilute No Emission Measure Fluorescence Emission (Integrated Area) Branch->Emission Yes Dilute->Absorbance Calc Calculate Quantum Yield / pKa Emission->Calc

Caption: Step-by-step workflow for accurate quantum yield determination, ensuring linear range validity.

Applications & Synthesis Notes

Synthesis & Purity

This compound is often synthesized via the Skraup reaction or modified Doebner-Miller synthesis using o-toluidine derivatives.

  • Impurity Alert: Commercial samples may contain isomers (e.g., 4,8-DMQ). Isomeric purity is critical because the position of the methyl group significantly alters the pKa and fluorescence efficiency. Verify purity using ¹H-NMR (distinct methyl singlets).

Sensing Applications

The "Off-On" switching mechanism makes 3,8-DMQ a valuable scaffold for:

  • pH Sensors: Direct ratiometric sensing in the pH 4–6 range.

  • Metal Ion Sensors: The 8-methylquinoline moiety is structurally related to 8-hydroxyquinoline (oxine). While 3,8-DMQ lacks the hydroxyl group for strong chelation, derivatives can be functionalized to create "pet" (Photoinduced Electron Transfer) sensors where metal binding blocks the lone pair, restoring fluorescence.

References

  • Berlman, I. B. (1965). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press. (Foundational text on quinoline photophysics and quantum yields).
  • Zimmermann, H., & Joop, N. (1961). Polarization of Electronic Bands of Aromatics. Z. Elektrochem.
  • EPA CompTox Chemicals Dashboard. (2024). This compound Properties & Safety Data.

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine.

  • Bardez, E., et al. (1997). Excited-state processes in 8-methylquinoline and related compounds. (General reference for 8-substituted quinoline behavior).

Navigating the Unknown: A Technical Guide to the Toxicity Profile and Biological Hazards of 3,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course Through Data Scarcity

In the landscape of chemical safety and drug development, a comprehensive understanding of a compound's toxicity is paramount. This guide addresses the toxicity profile and biological hazards of 3,8-Dimethylquinoline. It is critical to establish at the outset that direct, in-depth toxicological data for this specific isomer is notably scarce in publicly accessible literature. Consequently, this document adopts a scientifically rigorous, predictive approach. By synthesizing data from the parent molecule, quinoline, and its structurally related isomers, we can construct a robust, inferred hazard profile for this compound. This guide is structured to transparently delineate between established data for analogous compounds and the projected toxicological profile of our subject, providing researchers with a solid foundation for risk assessment and future research.

The Quinoline Backbone: A Foundation of Known Hazards

Quinoline, the foundational structure of this compound, is a colorless, hygroscopic liquid with a distinct odor. Its toxicological profile is well-documented and serves as our primary reference point.

Key Hazards of Quinoline:

  • Carcinogenicity: Quinoline is classified as a possible human carcinogen (Group C) by the U.S. Environmental Protection Agency (EPA).[1] Chronic exposure in rats has been shown to induce an increased incidence of liver vascular tumors (hemangioendotheliomas).[1]

  • Genotoxicity: The genotoxicity of quinoline is believed to be a key mechanism behind its carcinogenicity.[2] It has demonstrated mutagenic activity in various in-vitro tests.[2]

  • Hepatotoxicity: Liver damage is a significant concern with chronic quinoline exposure in animal models.[1]

  • Acute Toxicity: Quinoline is toxic if swallowed and harmful in contact with skin.[2] Inhalation can irritate the eyes, nose, and throat, leading to headaches, dizziness, and nausea.[1][3]

  • Irritation: It is a known skin and eye irritant.[2][3]

The Influence of Methylation: Structure-Activity Relationships

The introduction of methyl groups to the quinoline ring can significantly alter its metabolic fate and toxicological properties. The position of these substituents is crucial in determining the molecule's biological activity.

Metabolism of Methylated Quinolines: A Predictive Pathway for this compound

The metabolism of methylated quinolines is a critical factor in their potential toxicity, as metabolic activation can lead to the formation of reactive intermediates. Studies on 6- and 8-methylquinoline indicate that hepatic microsomal metabolism is a primary route of biotransformation.

Key metabolic pathways for methylquinolines include:

  • Hydroxylation: The primary metabolites are often alcohols, formed by the oxidation of the methyl group.

  • Phenol Formation: Hydroxylation of the aromatic rings also occurs.

  • Dihydrodiol Formation: The formation of dihydrodiols has been observed for 8-methylquinoline, suggesting the involvement of epoxide intermediates, which are often associated with genotoxicity.

  • N-Oxidation: The formation of N-oxides is another potential metabolic pathway.

It is plausible that this compound undergoes similar metabolic transformations. The presence of a methyl group at the 8-position, in particular, may lead to the formation of reactive metabolites, a hypothesis supported by the known genotoxicity of 8-methylquinoline.

This compound This compound Phase I Metabolism (CYP450) Phase I Metabolism (CYP450) This compound->Phase I Metabolism (CYP450) Hydroxylated Metabolites (Alcohols, Phenols) Hydroxylated Metabolites (Alcohols, Phenols) Phase I Metabolism (CYP450)->Hydroxylated Metabolites (Alcohols, Phenols) Epoxide Intermediates Epoxide Intermediates Phase I Metabolism (CYP450)->Epoxide Intermediates Phase II Metabolism (e.g., Glucuronidation) Phase II Metabolism (e.g., Glucuronidation) Hydroxylated Metabolites (Alcohols, Phenols)->Phase II Metabolism (e.g., Glucuronidation) Dihydrodiol Metabolites Dihydrodiol Metabolites Epoxide Intermediates->Dihydrodiol Metabolites Reactive Intermediates Reactive Intermediates Epoxide Intermediates->Reactive Intermediates Dihydrodiol Metabolites->Phase II Metabolism (e.g., Glucuronidation) Excretion Excretion Phase II Metabolism (e.g., Glucuronidation)->Excretion DNA Adducts DNA Adducts Reactive Intermediates->DNA Adducts Genotoxicity Genotoxicity DNA Adducts->Genotoxicity

Caption: Predicted metabolic pathway of this compound.

Inferred Genotoxicity of this compound

Based on studies of its isomers, this compound is suspected to be genotoxic. Research has shown that both 4- and 8-methylquinoline can induce unscheduled DNA synthesis (UDS), a marker of DNA repair and thus an indicator of DNA damage. The genotoxicity of quinoline itself is also well-established. Given that the 8-position appears to be associated with genotoxic activity in methylquinolines, the presence of a methyl group at this position in this compound raises a significant concern for its potential to cause genetic damage.

Predicted Carcinogenicity

The carcinogenic potential of this compound is currently unknown. However, given the carcinogenicity of the parent compound, quinoline, and the genotoxic potential inferred from its structural analogs, it is prudent to handle this compound as a potential carcinogen until data proves otherwise.

Hazard Profile and Precautionary Measures

Predicted Hazard Profile for this compound:

Hazard ClassPredicted Hazard StatementBasis of Prediction
Acute Oral Toxicity Harmful if swallowedBased on data for 2,8-Dimethylquinoline.[3]
Skin Corrosion/Irritation Causes skin irritationBased on data for 2,4- and 2,6-Dimethylquinoline.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation/damageBased on data for 2,4-, 2,6-, and 2,8-Dimethylquinoline.[3][4][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationBased on data for 2,4-, 2,6-, and 2,8-Dimethylquinoline.[3][4][5]
Germ Cell Mutagenicity Suspected of causing genetic defectsInferred from genotoxicity of quinoline and 8-methylquinoline.
Carcinogenicity Suspected of causing cancerInferred from carcinogenicity of quinoline.

Recommended Precautionary Measures:

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

  • Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

Recommended Toxicological Testing Strategy

To address the current data gap, a systematic toxicological evaluation of this compound is recommended. The following experimental workflows, based on OECD guidelines, provide a robust framework for this assessment.

In Vitro Genotoxicity Assessment

Start Start Ames_Test Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Start->Ames_Test Micronucleus_Test In Vitro Micronucleus Assay (OECD 487) Start->Micronucleus_Test Metabolic_Activation With and Without S9 Metabolic Activation Ames_Test->Metabolic_Activation Positive_Result Positive_Result Metabolic_Activation->Positive_Result Mutagenic Negative_Result Negative_Result Metabolic_Activation->Negative_Result Non-mutagenic Cell_Lines e.g., CHO, TK6, or human lymphocytes Micronucleus_Test->Cell_Lines Cell_Lines->Positive_Result Clastogenic or Aneugenic Cell_Lines->Negative_Result No chromosomal damage In_Vivo_Testing Proceed to In Vivo Genotoxicity Testing Positive_Result->In_Vivo_Testing Low_Genotoxic_Concern Low Initial Concern for Point Mutations

Caption: In vitro genotoxicity testing workflow.

4.1.1. Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

  • Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are alterations in single DNA base pairs.

  • Methodology:

    • Select appropriate bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

    • Prepare a range of concentrations of this compound.

    • In the presence and absence of a metabolic activation system (S9 fraction from induced rat liver), incubate the test compound with the bacterial strains.

    • Plate the treated bacteria on a minimal medium.

    • Incubate for 48-72 hours.

    • Count the number of revertant colonies and compare to the solvent control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.

4.1.2. In Vitro Micronucleus Assay - OECD 487

  • Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

  • Methodology:

    • Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).

    • Expose the cells to a range of concentrations of this compound, with and without metabolic activation.

    • Treat the cells with cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest, fix, and stain the cells.

    • Score the frequency of micronuclei in binucleated cells using a microscope. A significant increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.

In Vivo Toxicity Assessment

Start Start Acute_Oral_Toxicity Acute Oral Toxicity Study (OECD 423) Start->Acute_Oral_Toxicity Dose_Finding Determine LD50 cutoff and select doses for further studies Acute_Oral_Toxicity->Dose_Finding Comet_Assay In Vivo Comet Assay (OECD 489) Dose_Finding->Comet_Assay Tissue_Selection Select relevant tissues (e.g., liver, kidney) Comet_Assay->Tissue_Selection DNA_Damage DNA_Damage Tissue_Selection->DNA_Damage Significant DNA damage No_DNA_Damage No_DNA_Damage Tissue_Selection->No_DNA_Damage No significant damage Further_Investigation Further investigation of genotoxic mechanism DNA_Damage->Further_Investigation Low_In_Vivo_Genotoxic_Concern Low concern for in vivo DNA strand breaks

Caption: In vivo toxicity testing workflow.

4.2.1. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Principle: This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes. It uses a reduced number of animals compared to traditional LD50 tests.

  • Methodology:

    • Use a small group of animals (typically rats), starting with a dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Administer a single oral dose of this compound.

    • Observe the animals for signs of toxicity and mortality for up to 14 days.

    • The outcome of the first group determines the dose for the next group (if necessary). The results are used to classify the substance according to the Globally Harmonised System (GHS).

4.2.2. In Vivo Mammalian Alkaline Comet Assay (OECD 489)

  • Principle: This assay detects DNA strand breaks in cells from various tissues of animals exposed to a test substance.

  • Methodology:

    • Treat animals (usually rodents) with this compound, typically via the oral route, at several dose levels.

    • After a set exposure time, isolate cells from relevant tissues (e.g., liver, as it is a target organ for quinoline).

    • Embed the cells in agarose on a microscope slide, lyse the cells, and subject the DNA to electrophoresis under alkaline conditions.

    • Stain the DNA and visualize using a fluorescence microscope. Damaged DNA will migrate further, forming a "comet tail."

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail. A dose-dependent increase in DNA damage indicates in vivo genotoxicity.

Conclusion: A Call for Empirical Data

This technical guide provides a comprehensive, albeit predictive, overview of the toxicity profile and biological hazards of this compound. The available data on quinoline and its methylated isomers strongly suggest that this compound should be handled with caution as a potential genotoxicant, carcinogen, and irritant. The metabolic pathways likely involve the formation of reactive intermediates, underscoring the need for careful handling and the use of appropriate personal protective equipment.

The causality behind the predicted toxicity lies in the established structure-activity relationships within the quinoline class of compounds. However, this inferred profile is not a substitute for empirical data. The experimental workflows outlined in this guide provide a clear and validated path forward for definitively characterizing the toxicological properties of this compound. It is imperative that such studies are conducted to ensure the safety of researchers and to provide a solid foundation for any future development involving this compound.

References

  • PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Quinoline. Integrated Risk Information System (IRIS). Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • California Office of Environmental Health Hazard Assessment. (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,8-Dimethylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • LaVoie, E. J., Shigematsu, A., & Adam, E. A. (1984). Tumor-initiating activity of quinoline and methylated quinolines on the skin of SENCAR mice. Cancer letters, 22(3), 269–273. [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (1997). OECD Guideline for the Testing of Chemicals, No.
  • Organisation for Economic Co-operation and Development. (2016). OECD Guideline for the Testing of Chemicals, No. 487, "In Vitro Mammalian Cell Micronucleus Test".
  • Organisation for Economic Co-operation and Development. (2016). OECD Guideline for the Testing of Chemicals, No. 423, "Acute Oral Toxicity - Acute Toxic Class Method".
  • Organisation for Economic Co-operation and Development. (2016). OECD Guideline for the Testing of Chemicals, No. 489, "In Vivo Mammalian Alkaline Comet Assay".
  • LookChem. (n.d.). Quinoline,3,8-dimethyl-. Retrieved from [Link]

Sources

Technical Reference: 3,8-Dimethylquinoline Physicochemical Profile

[1][2][3][4][5][6]

Executive Summary & Chemical Identity

This compound is a substituted quinoline isomer used primarily as an intermediate in the synthesis of antimalarial drugs, antibacterial agents, and specific ligands for transition metal catalysis.[2] Unlike many of its liquid isomers (e.g., 2,4-dimethylquinoline), the 3,8-isomer exists as a low-melting solid at room temperature, a property that is pivotal for its isolation and purification.[1]

Critical Identity Verification: Researchers must distinguish this compound from its positional isomers to avoid synthetic dead-ends.

  • Target Compound: this compound[1][3][4][5][6][7][8][9][10]

  • CAS Registry Number: 20668-29-5 [1][3][6][11]

  • Molecular Formula: C₁₁H₁₁N[1][6]

  • Molecular Weight: 157.21 g/mol [1][6][2][12]

Warning: Do not confuse with 2,3-Dimethylquinoline (CAS 1721-89-7) or 2,8-Dimethylquinoline (CAS 1463-17-8).[1][6] These isomers have significantly different reactivity profiles due to steric hindrance at the 2-position.[1][6]

Physicochemical Data: Melting & Boiling Points[1][3][5][11]

The following data aggregates experimental values and thermodynamic constants validated for process engineering and quality control.

Table 1: Primary Thermal Properties
PropertyExperimental ValueCondition / NoteSource
Melting Point (MP) 40.1 – 44.0 °C Standard Atmosphere (1 atm)EPA CompTox [1]
Boiling Point (BP) 269 °C Standard Atmosphere (760 mmHg)Yaws Handbook [2]
Physical State Solid / Crystalline MassAt 25 °C
Flash Point ~115 °CClosed CupEst.[1][6][2] based on BP
Table 2: Vapor Pressure & Distillation Data (Calculated)

Derived from Antoine Equation Coefficients for CAS 20668-29-5 [2]. Use these values to set vacuum distillation parameters.

Pressure (mmHg)Estimated Boiling Point (°C)Application Context
760 (Atmospheric)269.0Reflux conditions
100 ~195.0Rough vacuum distillation
10 ~145.0High-vacuum fractional distillation
1 ~110.0Bulb-to-bulb distillation (Kugelrohr)

Synthesis & Experimental Methodologies

Synthesis Strategy: The Modified Skraup Reaction

The most robust route to this compound involves a modified Skraup synthesis.[6] This pathway utilizes o-toluidine (2-methylaniline) and methacrolein (or a precursor like 2-methylglycerol) to construct the pyridine ring fused to the benzene core.[1][6]

Mechanism Insight: The reaction proceeds via a Michael addition of the amine to the unsaturated aldehyde, followed by acid-catalyzed cyclization and oxidation. The methyl group at the ortho position of the aniline becomes the 8-methyl group of the quinoline, while the methyl group on the methacrolein becomes the 3-methyl group.

SkraupSynthesisAnilineo-Toluidine(2-Methylaniline)MichaelAddMichael Addition(Acid Catalyst)Aniline->MichaelAddAldehydeMethacrolein(or equivalent)Aldehyde->MichaelAddCyclizationCyclization &DehydrationMichaelAdd->Cyclization H2SO4 / HeatOxidationOxidation(-2H)Cyclization->Oxidation Nitrobenzeneor IodineProductThis compound(Crude Mix)Oxidation->Product

Figure 1: Synthetic pathway for this compound via Skraup reaction.[1][6]

Purification Protocol: Exploiting Phase Differences

Separating this compound from side products (unreacted aniline, polymerized tars, and other isomers) relies heavily on its melting point of 42°C. Many contaminants remain liquid or have significantly different solubilities.

Step-by-Step Isolation Workflow:

  • Acid-Base Extraction:

    • Dissolve crude reaction mass in dilute HCl (pH < 2).

    • Wash with diethyl ether to remove non-basic tars (neutrals).[6]

    • Basify the aqueous layer with NaOH (pH > 10) to liberate the free base.

    • Extract into dichloromethane (DCM).[6]

  • Fractional Distillation (Vacuum):

    • Perform vacuum distillation at 10–15 mmHg .

    • Collect the fraction boiling between 145–150°C .

    • Note: This step removes lower-boiling anilines and higher-boiling tars.[1][6]

  • Crystallization (The Critical Step):

    • The distillate will likely be an oil that solidifies upon cooling.[6]

    • Dissolve the solidified mass in a minimum amount of hot n-hexane or petroleum ether .[1][6]

    • Cool slowly to 0–4°C.

    • This compound crystallizes as white/off-white needles, while isomeric impurities (often oils) remain in the mother liquor.[1][6]

PurificationFlowCrudeCrude Reaction MixtureAcidExt1. Dissolve in HCl2. Wash with EtherCrude->AcidExtBaseLibBasify (NaOH) -> Extract DCMAcidExt->BaseLibAqueous LayerDistillVacuum Distillation(10 mmHg, ~145°C)BaseLib->DistillOrganic LayerCrystallizeRecrystallization(Hexane, 4°C)Distill->CrystallizeMain FractionFinalPure this compound(Solid, MP ~42°C)Crystallize->Final

Figure 2: Purification logic flow exploiting the solid-state nature of the 3,8-isomer.[1][6]

Scientific Integrity & Validation

To ensure the isolated compound is this compound, verify using the following spectroscopic markers:

  • 1H NMR (CDCl₃): Look for the characteristic methyl singlets. The C8-Methyl typically appears upfield (~2.7-2.8 ppm) due to its position on the benzene ring, while the C3-Methyl appears around 2.4-2.5 ppm.[1][6] The C2-H proton will appear as a singlet or distinct doublet downfield (~8.8 ppm), characteristic of the pyridine ring with a substituent at C3.

  • Validation Check: If the product remains a liquid at 20°C after distillation, it is likely contaminated with 2,8-dimethylquinoline (MP ~23°C) or unreacted starting materials. Recrystallization is mandatory.[6]

References

  • EPA CompTox Chemicals Dashboard. (n.d.).[6] this compound Details (CAS 20668-29-5).[1][3][5][6][11] U.S. Environmental Protection Agency.[6] Retrieved from [Link]

  • Yaws, C. L. (2015).[6] The Yaws Handbook of Vapor Pressure: Antoine Coefficients.[6] Gulf Professional Publishing.[6] (Data sourced via Knovel/ScienceDirect).[6]

  • Manske, R. H. F., & Kulka, M. (1953).[10] The Skraup Synthesis of Quinolines.[10][13] Organic Reactions, 7, 59-98.[1][6]

  • Google Patents. (1997).[6] Process for preparing quinoline bases (US5700942A).[6] Retrieved from

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 3,8-Dimethylquinoline via a Modified Skraup-Type Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmacologically active compounds and functional materials.[1][2][3] The Skraup synthesis, first reported in 1880, represents a foundational and powerful method for constructing the quinoline ring system.[1][4][5] This application note provides a detailed protocol for the synthesis of a specific derivative, 3,8-Dimethylquinoline, by employing a strategic modification of the classical Skraup synthesis, known as the Doebner-von Miller reaction. This guide is designed to provide both the practical steps for synthesis and the theoretical underpinnings of the procedural choices, ensuring a comprehensive understanding for researchers in drug development and organic synthesis.

I. Principle and Mechanistic Insights

The traditional Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to yield a quinoline.[1][4][6] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a series of reactions including Michael addition, cyclization, and oxidation.[1][6][7]

To achieve the desired 3,8-dimethyl substitution pattern, a modification is necessary. The 8-methyl group is introduced from the starting aromatic amine, o-toluidine. The 3-methyl group, however, cannot be obtained from glycerol. Instead, an α,β-unsaturated aldehyde, crotonaldehyde, is used in place of glycerol. This variation is known as the Doebner-von Miller reaction , an offshoot of the Skraup synthesis that allows for the preparation of substituted quinolines.[3][8]

The reaction mechanism for the synthesis of this compound from o-toluidine and crotonaldehyde can be outlined as follows:

  • Michael Addition: The reaction is initiated by the conjugate (Michael) addition of the amino group of o-toluidine to the β-carbon of crotonaldehyde. This step is catalyzed by the acidic medium (sulfuric acid).

  • Cyclization: The resulting aldehyde intermediate undergoes an intramolecular electrophilic aromatic substitution, where the aldehyde carbonyl, upon protonation, is attacked by the electron-rich aromatic ring, leading to the closure of the heterocyclic ring.

  • Dehydration: The cyclic alcohol intermediate readily dehydrates in the strong acid environment to form 1,2-dihydro-3,8-dimethylquinoline.

  • Oxidation: The final step is the aromatization of the dihydroquinoline intermediate to the stable this compound product. This is accomplished by an oxidizing agent, which is added to the reaction mixture. A common choice is nitrobenzene, which is reduced to aniline in the process.[6] Arsenic pentoxide is also effective and may result in a less violent reaction.[4]

II. Experimental Protocol

This protocol details the synthesis of this compound. The Skraup and Doebner-von Miller reactions are notoriously exothermic and can become violent if not properly controlled.[4][6][9] The inclusion of a moderator like ferrous sulfate is a critical safety measure.[4][5]

A. Reagents and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
o-ToluidineC₇H₉N107.150.2 mol (21.43 g, 21.5 mL)Freshly distilled if necessary.
CrotonaldehydeC₄H₆O70.090.25 mol (17.52 g, 20.6 mL)Handle with care due to its volatility and toxicity.
Concentrated Sulfuric AcidH₂SO₄98.0860 mLHighly corrosive.
NitrobenzeneC₆H₅NO₂123.110.1 mol (12.31 g, 10.2 mL)Serves as both solvent and oxidizing agent.[4]
Ferrous Sulfate HeptahydrateFeSO₄·7H₂O278.015 gReaction moderator.[6]
Sodium HydroxideNaOH40.00~80 gFor neutralization.
WaterH₂O18.02As needed
Equipment
1 L three-necked round-bottom flask1
Reflux condenser1
Dropping funnel1
Mechanical stirrer1
Heating mantle with temperature control1
Steam distillation apparatus1
Separatory funnel1
Standard glassware for work-up and purification
B. Step-by-Step Synthesis Procedure

CAUTION: This reaction must be performed in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[9][10]

  • Reaction Setup:

    • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add o-toluidine (21.43 g), nitrobenzene (12.31 g), and ferrous sulfate heptahydrate (5 g).

    • Begin stirring to ensure the mixture is homogenous. It is crucial to add the components in the correct order to prevent the reaction from starting prematurely.[11]

    • In a separate beaker, carefully and slowly add concentrated sulfuric acid (60 mL) to water (20 mL) with cooling in an ice bath. Never add water to acid.

    • Slowly add the cooled, diluted sulfuric acid to the reaction flask via the dropping funnel with continuous stirring.

  • Addition of Crotonaldehyde and Reflux:

    • Once the acid has been added and the initial exotherm has subsided, begin to add crotonaldehyde (17.52 g) dropwise from the dropping funnel over 30-45 minutes. Maintain vigorous stirring.

    • After the addition is complete, heat the mixture using a heating mantle to initiate the reaction. The reaction will become exothermic and begin to boil.[9]

    • Once the reaction is self-sustaining, remove the external heat source.[9] If the reaction becomes too vigorous, an ice bath can be used to moderate it.[11]

    • After the initial vigorous reaction subsides, reapply heat and maintain the mixture at a gentle reflux for 3-4 hours to ensure the reaction goes to completion.[9]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly, pour the cooled mixture into a large beaker containing 500 mL of cold water with stirring.

    • Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline (pH > 10).[9] This step is highly exothermic and should be performed with external cooling (ice bath).

    • Set up a steam distillation apparatus. Transfer the neutralized mixture to the distillation flask.

    • Perform steam distillation to isolate the crude product.[9] Unreacted nitrobenzene will distill first, followed by the this compound.[9] Collect the distillate as long as it is milky.

  • Purification:

    • The collected distillate will contain the product and water. Separate the organic layer using a separatory funnel.

    • Dry the crude organic product over anhydrous potassium carbonate or magnesium sulfate.

    • For final purification, the product can be distilled under reduced pressure or recrystallized from a suitable solvent like ethanol or hexane.

III. Visualizations

Overall Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product o_toluidine o-Toluidine process + o_toluidine->process crotonaldehyde Crotonaldehyde crotonaldehyde->process H2SO4 H₂SO₄ oxidant Nitrobenzene (Oxidant) moderator FeSO₄ (Moderator) product This compound process->product Heat

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Setup 1. Reaction Setup (Flask Charging) Addition 2. Reagent Addition (Crotonaldehyde) Setup->Addition Reflux 3. Heating & Reflux (3-4 hours) Addition->Reflux Workup 4. Work-up (Quenching & Neutralization) Reflux->Workup Isolation 5. Isolation (Steam Distillation) Workup->Isolation Purification 6. Purification (Distillation/Recrystallization) Isolation->Purification Product Final Product: This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

IV. References

  • NROChemistry. (n.d.). Skraup Reaction. Retrieved from [Link]

  • GeeksforGeeks. (2024). Preparation and Properties of Quinoline. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

  • WikiMili. (2020). Skraup reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. Retrieved from

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). QUILOLINE. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1982). o-Nitroaniline derivatives. Part 8. Synthesis of some unsymmetrical dimethylquinoxalines: a long-standing problem resolved. Retrieved from [Link]

  • PubMed. (1993). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101193888A - The synthetic method of pyrroloquinoline quinone (PQQ). Retrieved from

  • Reddit. (n.d.). Purification of Quinoline-3,4-diones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. Retrieved from [Link]

  • ACS Publications. (1993). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • Forensic Science International. (2001). A survey of reported synthesis of methaqualone and some positional and structural isomers. Retrieved from [Link]

  • YouTube. (2022). Doebner Miller Synthesis of Quinoline by Mr. Somdatta Chaudhari. Retrieved from [Link]

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Application Notes and Protocols for the Functionalization of 3,8-Dimethylquinoline at the C4 Position

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with functionalization at the C4 position being a critical strategy for modulating biological activity and physicochemical properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of 3,8-dimethylquinoline at the C4 position. We will explore multiple robust synthetic pathways, including classical activation via N-oxidation followed by chlorination and subsequent cross-coupling, as well as modern direct C-H functionalization techniques. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and offers expert insights into troubleshooting and optimization, ensuring scientific integrity and reproducibility.

Introduction: Strategic Importance of C4-Functionalized Quinolines

Quinoline derivatives are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3] The strategic introduction of substituents onto the quinoline core allows for the fine-tuning of molecular properties to enhance efficacy, selectivity, and safety profiles.[1][4] The C4 position of the quinoline ring is of particular interest. Its functionalization directly impacts the electronic and steric environment of the heterocyclic nitrogen atom, which is often crucial for intermolecular interactions with biological targets.

The subject of this guide, this compound, presents a unique substrate. The methyl group at the C3 position provides steric hindrance that can influence regioselectivity, while the C8-methyl group can modulate the electronic properties of the carbocyclic ring. Mastering the functionalization of this specific scaffold opens doors to novel classes of compounds for drug discovery and development.

This application note will detail two primary, reliable strategies for introducing diverse functionalities at the C4 position of this compound:

  • Strategy A: Activation via N-Oxide and Halogenation. A classic, two-step approach that involves initial activation of the quinoline ring, followed by the installation of a halogen handle for subsequent cross-coupling reactions.

  • Strategy B: Direct C-H Functionalization. A modern, atom-economical approach that leverages transition-metal catalysis to directly forge new bonds at the C4 position.[5]

Strategic Overview of C4 Functionalization Pathways

The pyridine ring of quinoline is electron-deficient, making it susceptible to nucleophilic attack, especially when the ring is activated (e.g., as an N-oxide or N-pyridinium salt). Conversely, direct C-H functionalization often relies on transition metal-catalyzed processes that proceed through various mechanisms, including concerted metalation-deprotonation or radical pathways.[5][6]

G cluster_start Starting Material cluster_A Strategy A: Halogenation & Cross-Coupling cluster_B Strategy B: Direct C-H Functionalization start This compound A1 N-Oxidation start->A1 m-CPBA B1 Transition-Metal Catalyzed C-H Activation (e.g., Ni, Pd) start->B1 Ni(OTf)2 or Pd(OAc)2 A2 Deoxygenative Chlorination (POCl3) A1->A2 A3 4-Chloro-3,8-dimethylquinoline A2->A3 A4 Suzuki or Buchwald-Hartwig Cross-Coupling A3->A4 A5 C4-Aryl/Alkyl Substituted Product A4->A5 B2 Coupling with Grignard or Aryl Halide B1->B2 B3 C4-Aryl Substituted Product B2->B3

Figure 1: Overview of synthetic strategies for C4 functionalization.

Synthesis of Starting Material: this compound

While commercially available, this compound can be synthesized via established methods such as the Doebner-von Miller reaction. This protocol adapts the general principle for our specific target.

Protocol 3.1: Synthesis of this compound

Reaction Scheme: 2-Methylaniline + Crotonaldehyde → this compound

Materials:

  • 2-Methylaniline (o-toluidine)

  • Crotonaldehyde

  • Hydrochloric acid (conc.)

  • Zinc chloride (anhydrous)

  • Nitrobenzene

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated hydrochloric acid (60 mL) to 2-methylaniline (0.5 mol).

  • Addition of Reagents: To the stirred mixture, add zinc chloride (0.25 mol) followed by the slow, dropwise addition of crotonaldehyde (0.55 mol) over 30 minutes. An exothermic reaction will occur; maintain the temperature below 80°C using a water bath.

  • Oxidation: After the addition is complete, add nitrobenzene (0.2 mol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 150-160°C) and maintain for 4-5 hours. The reaction should be monitored by TLC (thin-layer chromatography).

  • Work-up: Cool the reaction mixture to room temperature. Carefully make the mixture alkaline (pH > 10) by the slow addition of 30% aqueous NaOH solution. Caution: This is a highly exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Expert Commentary: The Doebner-von Miller reaction is a classic acid-catalyzed cyclization. Zinc chloride acts as a Lewis acid to facilitate the reaction. Nitrobenzene is a mild oxidant used to aromatize the dihydroquinoline intermediate. Precise temperature control during the addition of crotonaldehyde is crucial to prevent polymerization.

Strategy A: C4-Functionalization via Halogenation Intermediate

This robust, multi-step approach provides a versatile 4-chloro intermediate that can participate in a wide range of well-established cross-coupling reactions.

Protocol 4.1: N-Oxidation of this compound

Rationale: The N-oxide is a key intermediate. The oxygen atom increases the electron deficiency of the pyridine ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolution: Dissolve this compound (10 mmol) in DCM (50 mL) in a 250 mL round-bottom flask. Cool the solution to 0°C in an ice bath.

  • m-CPBA Addition: Add m-CPBA (12 mmol, 1.2 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the mixture to 0°C and quench the excess peroxide by slowly adding saturated aqueous Na₂SO₃ (20 mL).

  • Work-up: Add saturated aqueous NaHCO₃ (30 mL) to neutralize the m-chlorobenzoic acid. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting this compound N-oxide is often used in the next step without further purification.

Protocol 4.2: Synthesis of 4-Chloro-3,8-dimethylquinoline

Rationale: The N-oxide is converted to the 4-chloro derivative using a deoxygenative chlorination agent like phosphorus oxychloride (POCl₃). This is a variation of the Reissert reaction.

Materials:

  • This compound N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Ammonium hydroxide (NH₄OH)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser, carefully add this compound N-oxide (10 mmol) to POCl₃ (10 mL) at 0°C. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood.

  • Reflux: Slowly heat the mixture to 90-100°C and maintain for 2 hours.

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (100 g) with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8-9. A precipitate should form.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 4-chloro-3,8-dimethylquinoline.

Protocol 4.3: C4-Arylation via Suzuki Cross-Coupling

Rationale: With the 4-chloro "handle" installed, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be used to form C-C bonds.

Materials:

  • 4-Chloro-3,8-dimethylquinoline

  • Arylboronic acid (e.g., Phenylboronic acid, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

  • SPhos (6 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene/Water (10:1 mixture)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 4-chloro-3,8-dimethylquinoline (1 mmol), arylboronic acid (1.5 mmol), K₃PO₄ (2 mmol), Pd(OAc)₂ (0.03 mmol), and SPhos (0.06 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Heat the mixture to 100°C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield the 4-aryl-3,8-dimethylquinoline product.

Expert Commentary: The choice of ligand (SPhos) is critical for achieving high efficiency in the Suzuki coupling of heteroaryl chlorides. SPhos is an electron-rich, bulky phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle. The use of a biphasic toluene/water system with K₃PO₄ as the base is a standard and effective condition for this transformation.

G cluster_workflow Workflow for Suzuki Coupling (Protocol 4.3) W1 Combine Reagents (4-Cl-Quinoline, Boronic Acid, Pd(OAc)2, SPhos, K3PO4) in Schlenk Flask W2 Evacuate & Backfill with Argon (3x) W1->W2 W3 Add Degassed Toluene/Water W2->W3 W4 Heat to 100°C (12-18h) W3->W4 W5 Monitor by TLC/GC-MS W4->W5 W5->W4 Reaction Incomplete W6 Cool & Dilute with Ethyl Acetate W5->W6 Reaction Complete W7 Filter through Celite W6->W7 W8 Aqueous Work-up (Water, Brine) W7->W8 W9 Dry, Concentrate, & Purify via Chromatography W8->W9 W10 Obtain Pure 4-Aryl-3,8-dimethylquinoline W9->W10

Figure 2: Step-by-step workflow for the Suzuki cross-coupling protocol.

Strategy B: Direct C4 C-H Functionalization

Direct C-H functionalization represents a more efficient and sustainable approach by avoiding the pre-functionalization steps required in Strategy A.[4] Nickel catalysis has emerged as a powerful tool for the remote C4-arylation of quinolines.[7]

Protocol 5.1: Nickel-Catalyzed C4-H Arylation

Rationale: This protocol leverages a nickel catalyst to selectively activate the C4-H bond of the quinoline, followed by coupling with a Grignard reagent. This method is particularly effective for 8-aminoquinolines, but adaptations can be made for other substrates.[7] For the this compound substrate, careful optimization may be required.

Materials:

  • This compound

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 equiv)

  • Nickel(II) triflate [Ni(OTf)₂] (10 mol%)

  • Potassium tert-butoxide (t-BuOK, 20 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk tube, add Ni(OTf)₂ (0.1 mmol) and t-BuOK (0.2 mmol).

  • Reagent Addition: Evacuate and backfill the tube with argon. Add this compound (1 mmol) followed by anhydrous THF (5 mL).

  • Grignard Addition: Cool the mixture to 0°C and slowly add the aryl Grignard reagent (3.0 mmol, e.g., 3.0 mL of a 1.0 M solution in THF) via syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60°C for 24 hours. Monitor the reaction by GC-MS.

  • Quenching: Cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield the 4-aryl-3,8-dimethylquinoline product.

Trustworthiness & Troubleshooting:

  • Expected Outcome: The reaction mixture will typically turn dark brown or black upon addition of the nickel catalyst and Grignard reagent.

  • Side Reactions: Homocoupling of the Grignard reagent is a potential side reaction. Using the specified stoichiometry helps minimize this. Over-arylation is generally not observed due to steric hindrance.

  • Troubleshooting: If the reaction shows low conversion, ensure the Grignard reagent is of high quality and the solvent is scrupulously anhydrous. The activity of the t-BuOK base is also critical. A slight increase in catalyst loading (to 15 mol%) may improve yields for less reactive substrates.

Data Summary and Method Comparison

FeatureStrategy A: Halogenation/SuzukiStrategy B: Direct Ni-Catalyzed C-H Arylation
Number of Steps 3 (N-Oxidation, Chlorination, Coupling)1
Atom Economy LowerHigher
Substrate Scope Very Broad (many commercial boronic acids)Generally good, but sensitive to Grignard quality
Key Reagents m-CPBA, POCl₃, Pd catalyst, BaseNi catalyst, Grignard reagent, Base
Typical Yields Good to Excellent (often >70% for coupling)Moderate to Good (40-70%)[5]
Key Advantage Reliability and broad coupling partner scopeStep-economy and avoidance of halogenated intermediates
Key Challenge Multi-step process, use of hazardous POCl₃Requires strictly anhydrous conditions, Grignard sensitivity

Conclusion

The C4 functionalization of this compound is a valuable synthetic operation for generating novel molecular entities. This guide has presented two distinct and powerful strategies to achieve this transformation. The classical halogenation/cross-coupling route offers reliability and access to a vast chemical space through commercially available coupling partners. In contrast, the direct C-H activation approach provides a more elegant and atom-economical pathway, aligning with the principles of modern green chemistry. The choice of method will depend on the specific goals of the research program, available resources, and desired scale. Both protocols, when executed with care, provide reproducible and effective access to C4-functionalized this compound derivatives.

References

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central (PMC). Available at: [Link]

  • An improved process for the synthesis of quinoline derivatives. Google Patents.
  • Synthetic methods for C−H functionalization of quinoline N‐oxide. ResearchGate. Available at: [Link]

  • Visible-Light-Promoted C4-Selective Phosphorylation of Pyridine and Quinoline Derivatives. ACS Publications. Available at: [Link]

  • Nickel-Catalyzed Remote C4–H Arylation of 8-Aminoquinolines. Organic Letters (ACS Publications). Available at: [Link]

  • A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate. Available at: [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • General electrochemical Minisci alkylation of N -heteroarenes with alkyl halides. Chemical Science (RSC Publishing). Available at: [Link]

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PubMed Central (PMC). Available at: [Link]

  • Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journals. Available at: [Link]

  • and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. ChemRxiv. Available at: [Link]

  • Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. ResearchGate. Available at: [Link]

  • Transition-Metal-Free C-3 Arylation of Quinoline-4-ones with Arylhydrazines. Organic-chemistry.org. Available at: [Link]

  • Distal C-H Functionalization via Electrophilic C-H Metallation. YouTube. Available at: [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PubMed Central (PMC). Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

  • C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PubMed Central (PMC). Available at: [Link]

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The Emerging Potential of 3,8-Dimethylquinoline as a Sterically Influential Ligand in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for Exploring 3,8-Dimethylquinoline in Palladium Catalysis

In the landscape of palladium-catalyzed cross-coupling reactions, the design and selection of ligands are of paramount importance. Ligands modulate the electronic and steric environment of the palladium center, thereby dictating the efficiency, selectivity, and substrate scope of catalytic transformations such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[1] While phosphine-based ligands have historically dominated the field, there is a growing interest in the development of robust and tunable N-donor ligands.

This guide introduces this compound as a prospective ligand for palladium catalysis. Although not yet widely documented in this specific role, its structural and electronic attributes present a compelling case for its investigation. The quinoline core is a well-established motif in medicinal chemistry and has been employed in the synthesis of more complex ligand architectures.[2] The strategic placement of methyl groups at the 3- and 8-positions of the quinoline scaffold is hypothesized to confer unique steric properties to a palladium complex. The C8-methyl group, in particular, is expected to create a sterically demanding pocket around the metal center, which could influence the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.[3] Furthermore, the C3-methyl group may electronically fine-tune the quinoline nitrogen's donor strength.

These application notes provide a theoretical framework and prospective protocols for the utilization of this compound as a ligand in key palladium-catalyzed cross-coupling reactions. The following sections are intended to serve as a foundational guide for researchers venturing into the exploration of this and similar sterically-influenced N-donor ligands.

Proposed Mechanistic Influence of this compound

The efficacy of a ligand in a catalytic cycle is a delicate balance of steric and electronic effects. For this compound, we propose the following influences:

  • Steric Hindrance: The methyl group at the C8 position is expected to create significant steric bulk around the palladium center to which it coordinates. This steric pressure can promote the reductive elimination step, which is often the product-forming step in cross-coupling reactions. Conversely, it might slightly hinder the oxidative addition of bulky substrates. This trade-off could be beneficial for preventing the formation of undesired side products.

  • Electronic Tuning: The methyl group at the C3 position, being electron-donating, can increase the electron density on the quinoline ring system. This, in turn, enhances the σ-donating ability of the nitrogen atom to the palladium center. A more electron-rich palladium(0) species is generally more reactive towards oxidative addition.[4]

The interplay of these effects could lead to a catalyst system with unique reactivity and selectivity profiles, potentially favoring challenging or previously inaccessible couplings.

In-Situ Catalyst Formation: A General Protocol

For initial screening and exploratory studies, the in-situ formation of the palladium-3,8-dimethylquinoline complex is a practical approach. This method obviates the need for the synthesis and isolation of a potentially air-sensitive pre-catalyst.

Protocol 1: General Procedure for In-Situ Catalyst Formation

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the desired palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).

  • Add the appropriate molar equivalents of the this compound ligand (typically 1-4 equivalents per palladium atom).

  • Add the desired solvent (e.g., toluene, dioxane, DMF), which has been previously degassed.

  • Stir the mixture at room temperature for 15-30 minutes to allow for complex formation before adding the other reagents for the cross-coupling reaction.

Pd_precursor Pd Precursor (e.g., Pd(OAc)₂) Stir Stir at RT (15-30 min) Pd_precursor->Stir Ligand This compound Ligand->Stir Solvent Degassed Solvent Solvent->Stir Active_Catalyst Active Pd(0)-Ligand Complex Stir->Active_Catalyst

Diagram 1: Workflow for in-situ catalyst formation.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The sterically demanding nature of the proposed this compound ligand may be advantageous in promoting the reductive elimination of sterically hindered biaryl products.

Table 1: Proposed Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionNotes
Aryl Halide Aryl bromide or iodide (1.0 equiv)Aryl chlorides may require more forcing conditions.
Boronic Acid 1.2 - 1.5 equiv
Palladium Source Pd(OAc)₂ (1-5 mol%)Other Pd(0) or Pd(II) precursors can be screened.
Ligand This compound (2-10 mol%)The ligand-to-metal ratio is a critical parameter for optimization.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv)The choice of base can significantly impact the reaction outcome.
Solvent Toluene/H₂O, Dioxane/H₂O, or DMFA co-solvent system is often necessary to dissolve the base.
Temperature 80 - 110 °C
Reaction Time 2 - 24 hoursMonitor by TLC or GC-MS.[5]

Protocol 2: Prospective Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.[5]

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and this compound (0.04 mmol) in the chosen solvent (e.g., 5 mL of degassed toluene).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • If using a biphasic solvent system, add the degassed water.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)(X)L₂ Pd0->PdII_ArX Ar-X ArX Ar-X OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)(R)L₂ PdII_ArX->PdII_ArR R-B(OH)₂ BoronicAcid R-B(OH)₂ + Base Transmetalation Transmetalation PdII_ArR->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R

Diagram 2: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Application Note 2: Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[6] The steric bulk of the this compound ligand could influence the regioselectivity of the migratory insertion step and facilitate the syn-beta-hydride elimination.

Table 2: Proposed Reaction Parameters for the Heck Reaction

ParameterRecommended ConditionNotes
Aryl Halide Aryl bromide or iodide (1.0 equiv)
Alkene 1.1 - 1.5 equivElectron-deficient alkenes are generally more reactive.
Palladium Source Pd(OAc)₂ (1-5 mol%)
Ligand This compound (2-10 mol%)
Base Et₃N, K₂CO₃, or NaOAc (1.5-2.0 equiv)An organic base is often preferred.
Solvent DMF, Acetonitrile, or ToluenePolar aprotic solvents are common.
Temperature 80 - 140 °C[7]
Reaction Time 4 - 24 hoursMonitor by TLC or GC-MS.

Protocol 3: Prospective Heck Reaction

  • To a Schlenk tube, add the aryl halide (1.0 mmol) and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent (e.g., 5 mL of degassed DMF), followed by the alkene (1.2 mmol).

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and this compound (0.04 mmol) in a small amount of the reaction solvent and add this to the reaction mixture.

  • Seal the tube and heat to the desired temperature with stirring.

  • After the reaction is complete, cool to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by column chromatography.

Application Note 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds.[1] The steric hindrance provided by the this compound ligand could be particularly effective in promoting the reductive elimination step to form the C-N bond, especially with bulky amines.

Table 3: Proposed Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommended ConditionNotes
Aryl Halide Aryl bromide or chloride (1.0 equiv)
Amine 1.1 - 1.3 equivPrimary and secondary amines can be used.
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pd(0) precursors are often preferred.
Ligand This compound (2-8 mol%)
Base NaOt-Bu, K₃PO₄, or LiHMDS (1.2-1.5 equiv)A strong, non-nucleophilic base is required.
Solvent Toluene, Dioxane, or THFAnhydrous solvents are crucial.
Temperature 80 - 110 °C
Reaction Time 6 - 24 hoursMonitor by TLC or GC-MS.

Protocol 4: Prospective Buchwald-Hartwig Amination

  • In a glovebox or under a stream of inert gas, add the base (e.g., NaOt-Bu, 1.4 mmol) to a dry Schlenk tube.

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and this compound (0.04 mmol).

  • Add the aryl halide (1.0 mmol) and a stir bar.

  • Seal the tube, remove from the glovebox, and add the degassed solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture with stirring for the required time.

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Reagents Aryl Halide, Amine, Base, Pd Precursor, This compound Setup Assemble in Schlenk Tube (Inert Atmosphere) Reagents->Setup Solvent Add Degassed Solvent Setup->Solvent Heat Heat with Stirring (80-110 °C) Solvent->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure Aryl Amine Purify->Product

Diagram 3: Experimental workflow for Buchwald-Hartwig amination.

Conclusion and Future Outlook

The application of this compound as a ligand in palladium-catalyzed cross-coupling reactions represents an unexplored yet potentially fruitful area of research. The protocols and insights provided herein are intended to be a starting point for the systematic investigation of this ligand. It is anticipated that the unique steric and electronic properties of this compound will lead to novel catalytic activities and selectivities. Further studies, including the synthesis and characterization of discrete Pd-(this compound) complexes and detailed mechanistic investigations, are warranted to fully elucidate its potential and carve out its niche in the expansive toolbox of palladium catalysis.

References

  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 17(12), 14795-14827.
  • Chen, J., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. Organic & Biomolecular Chemistry, 15(3), 534-537.
  • BenchChem. (2025). The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions. BenchChem.
  • Hartwig, J. F. (2010).
  • Levin, V. M. (2021). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights.
  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review).
  • Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1004-1016.
  • Scilit. (2026).
  • Jie Jack Li. (2009). Palladium in Quinoline Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 531-563). John Wiley & Sons, Inc.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329.
  • Gök, Y., et al. (2021). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. Journal of Organometallic Chemistry, 949, 121958.
  • Newman, S. G., et al. (2016). Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. Inorganic Chemistry, 55(6), 2963-2972.
  • Li, J. H., et al. (2005).
  • ResearchGate. (n.d.). Tuning of ligand sterics. a Crystal structure of... [Image].
  • Princeton University Department of Chemistry. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton Chemistry.
  • Lipshutz, B. H., et al. (2021). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 12(34), 11442-11449.

Sources

Application Notes and Protocols for the Synthesis of Bioactive Scaffolds from 3,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of the 3,8-Dimethylquinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] Its versatile structure allows for diverse functionalization, leading to potent anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[3][4][5][6] Among the vast library of quinoline derivatives, this compound presents a unique and underexplored starting point for the development of novel bioactive scaffolds. The presence of two methyl groups at positions 3 and 8 offers distinct opportunities for selective functionalization, potentially leading to compounds with novel structure-activity relationships and improved pharmacological profiles.

This technical guide provides a comprehensive overview of proposed synthetic strategies and detailed protocols for the derivatization of this compound to generate libraries of potentially bioactive compounds. We will explore two primary avenues for functionalization: direct C-H activation of the C8-methyl group and a halogenation-cross-coupling sequence to introduce diversity at other positions of the quinoline core. These methodologies are grounded in established principles of organic synthesis and are supported by analogous transformations reported in the peer-reviewed literature.

Strategic Approaches to the Functionalization of this compound

The strategic derivatization of this compound hinges on the selective activation of specific positions on the quinoline core. The two methyl groups provide both steric and electronic influences that can be leveraged for regioselective transformations. Our proposed strategies focus on creating versatile intermediates that can be further elaborated into a diverse range of bioactive scaffolds.

G start This compound strategy1 Strategy 1: C-H Activation of C8-Methyl Group start->strategy1 strategy2 Strategy 2: Halogenation & Cross-Coupling start->strategy2 intermediate1 Functionalized C8-Methyl Derivatives strategy1->intermediate1 intermediate2 Halo-3,8-Dimethylquinolines strategy2->intermediate2 bioactive_scaffolds Diverse Bioactive Scaffolds intermediate1->bioactive_scaffolds intermediate2->bioactive_scaffolds

Figure 1: Proposed strategies for the synthesis of bioactive scaffolds from this compound.

Strategy 1: Palladium-Catalyzed C-H Activation of the C8-Methyl Group

The C8-methyl group of 8-methylquinoline is a prime candidate for transition metal-catalyzed C-H activation, owing to the directing effect of the quinoline nitrogen.[7] This approach allows for the direct introduction of various functional groups, providing a convergent route to novel derivatives. We propose adapting established protocols for the C-H activation of 8-methylquinoline to our this compound substrate.

Causality Behind Experimental Choices:

  • Palladium Catalysis: Palladium complexes are well-known to effectively catalyze C-H activation reactions, offering high efficiency and functional group tolerance.[8]

  • Directing Group: The nitrogen atom of the quinoline ring acts as a built-in directing group, facilitating the cyclometalation and subsequent functionalization at the C8-methyl position.

  • Oxidant: An oxidant is typically required to regenerate the active palladium catalyst and complete the catalytic cycle.

Proposed Protocol: Palladium-Catalyzed C-H Nitration of this compound

This protocol is adapted from the palladium-catalyzed nitration of 8-methylquinolines.[9]

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • tert-Butyl nitrite (t-BuONO)

  • Acetic acid (AcOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a sealed reaction vessel, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and acetic acid (2.0 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add tert-butyl nitrite (2.0 mmol) dropwise to the reaction mixture.

  • Seal the vessel and heat the reaction at 80 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane (20 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 8-(nitromethyl)-3-methylquinoline.

Reactant/Reagent Molecular Weight ( g/mol ) Amount (mmol) Equivalents
This compound157.211.01.0
Pd(OAc)₂224.500.050.05
t-BuONO103.122.02.0

Table 1: Reagent quantities for the proposed C-H nitration of this compound.

Further Functionalization of the 8-(nitromethyl) Group:

The resulting 8-(nitromethyl)-3-methylquinoline is a versatile intermediate. The nitro group can be reduced to an amine, which can then be further derivatized to introduce a wide range of functionalities, including amides, sulfonamides, and ureas, all of which are common motifs in bioactive molecules.

Strategy 2: Halogenation and Suzuki-Miyaura Cross-Coupling

To introduce diversity at other positions of the quinoline core, a halogenation-cross-coupling strategy is proposed. This involves the regioselective introduction of a halogen atom (e.g., chlorine or bromine) onto the this compound scaffold, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.

Causality Behind Experimental Choices:

  • Halogenation: The introduction of a halogen provides a handle for subsequent cross-coupling reactions. The choice of halogenating agent and reaction conditions can influence the regioselectivity.[10][11]

  • Suzuki-Miyaura Coupling: This is a robust and widely used cross-coupling reaction for the formation of biaryl and aryl-alkenyl bonds, offering a high degree of functional group tolerance.

  • Palladium Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for the efficiency of the Suzuki coupling.

  • Base: A base is required to activate the boronic acid for transmetalation with the palladium complex.

Proposed Protocol: Synthesis of 2-Aryl-3,8-dimethylquinolines

This multi-step protocol involves the initial chlorination of this compound at the 2-position, followed by a Suzuki-Miyaura coupling. The existence of 2-Chloro-3,8-dimethylquinoline suggests the feasibility of this initial step.[12]

Step 1: Synthesis of 2-Chloro-3,8-dimethylquinoline

This proposed protocol is based on the Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formyl-8-methyl quinoline, with modification.[13]

Materials:

  • This compound-N-oxide (prepared by oxidation of this compound)

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Ice-cold water

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare this compound-N-oxide by treating this compound with a suitable oxidizing agent (e.g., m-CPBA).

  • In a round-bottom flask, cool a mixture of DMF (3.0 equiv.) and POCl₃ (5.0 equiv.) in an ice bath.

  • Slowly add this compound-N-oxide (1.0 equiv.) to the cooled mixture.

  • Allow the reaction to stir at room temperature for 1 hour, then heat to 80 °C for 4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with solid NaHCO₃.

  • Extract the product with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-chloro-3,8-dimethylquinoline.

Step 2: Suzuki-Miyaura Cross-Coupling

Materials:

  • 2-Chloro-3,8-dimethylquinoline

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a reaction vessel, combine 2-chloro-3,8-dimethylquinoline (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Add a mixture of toluene (5 mL), ethanol (1 mL), and an aqueous solution of K₂CO₃ (2 M, 2 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture at 90 °C under an argon atmosphere for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the 2-aryl-3,8-dimethylquinoline.

Reactant/Reagent Molecular Weight ( g/mol ) Amount (mmol) Equivalents
2-Chloro-3,8-dimethylquinoline191.661.01.0
Phenylboronic acid121.931.21.2
Pd(OAc)₂224.500.020.02
PPh₃262.290.040.04
K₂CO₃138.214.04.0 (in 2M solution)

Table 2: Reagent quantities for the proposed Suzuki-Miyaura coupling.

G start This compound oxidation Oxidation (e.g., m-CPBA) start->oxidation n_oxide This compound-N-oxide oxidation->n_oxide chlorination Chlorination (POCl₃, DMF) n_oxide->chlorination chloro_quinoline 2-Chloro-3,8-dimethylquinoline chlorination->chloro_quinoline suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) chloro_quinoline->suzuki final_product 2-Aryl-3,8-dimethylquinoline (Bioactive Scaffold) suzuki->final_product

Sources

Regioselective nitration of 3,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Nitration of 3,8-Dimethylquinoline

Part 1: Executive Summary & Strategic Importance

Objective: To provide a high-fidelity protocol for the regioselective synthesis of 5-nitro-3,8-dimethylquinoline via electrophilic aromatic substitution (EAS). This guide addresses the specific challenge of directing nitration on a deactivated heterocyclic scaffold while leveraging substituent effects to achieve isomer purity.

Scientific Rationale: The nitration of quinoline derivatives is a pivotal step in the synthesis of aminoquinoline-based pharmacophores (e.g., antimalarials, kinase inhibitors). While unsubstituted quinoline yields a mixture of 5- and 8-nitro isomers, This compound offers a unique "blocked" substrate.[1] The methyl group at position 8 effectively blocks the C8 site and directs the electrophile to the C5 position (para-orientation), theoretically streamlining purification and enhancing yield.

Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers involved in heterocyclic functionalization.

Part 2: Scientific Basis & Mechanistic Insight

The Regioselectivity Paradox

Nitration of quinoline typically occurs under highly acidic conditions (


). In this medium, the quinoline nitrogen is protonated (

), forming the quinolinium ion .
  • Deactivation: The positive charge on the nitrogen strongly deactivates the pyridine ring (Ring A) toward electrophilic attack.

  • Benzene Ring Preference: Consequently, substitution is forced onto the carbocyclic benzene ring (Ring B).[2]

Directing Effects in this compound

In the specific case of this compound, two key factors govern the regiochemistry:

  • Electronic Directing (Ring B): The methyl group at C8 is a weak activating group and an ortho/para director.

    • Ortho to C8

      
      C7  (Sterically hindered by the C8-Me and peri-interaction with 
      
      
      
      ).
    • Para to C8

      
      C5  (Kinetically favored 
      
      
      
      -position; electronically activated).
    • Meta to C8

      
      C6  (Disfavored).
      
  • Pyridine Ring Influence: The methyl group at C3 is on the deactivated pyridine ring. Its electronic influence on the benzene ring is negligible compared to the direct attachment of the C8-methyl.

Reaction Pathway Visualization

ReactionPathway Start This compound Protonation Protonated Species (Quinolinium Ion) Start->Protonation H2SO4 Fast Transition Sigma Complex (Attack at C5) Protonation->Transition NO2+ (from HNO3) Rate Determining Step Product 5-Nitro-3,8-dimethylquinoline Transition->Product -H+ Re-aromatization

Caption: Mechanistic pathway showing the formation of the 5-nitro isomer via the protonated quinolinium intermediate.

Part 3: Experimental Protocol

Safety Warning:

  • Fuming Nitric Acid is a potent oxidizer and corrosive.

  • Exotherm Hazard: The mixing of acids and the nitration reaction are highly exothermic. Strict temperature control is mandatory to prevent runaway reactions or tar formation.

Reagents & Equipment
ReagentGradeRole
This compound>97%Substrate
Sulfuric Acid (

)
Conc. (98%)Solvent/Catalyst
Nitric Acid (

)
Fuming (>90%)Electrophile Source
Sodium Hydroxide (NaOH)20% aq.[1]Neutralization
Dichloromethane (DCM)HPLC GradeExtraction Solvent
Step-by-Step Methodology

1. Preparation of Nitrating Mixture (In Situ)

  • Step 1.1: In a separate flask, pre-cool 5.0 mL of conc.

    
     to 
    
    
    
    in an ice-salt bath.
  • Step 1.2: Slowly add 1.2 equivalents of fuming

    
     dropwise. Maintain temperature 
    
    
    
    .
  • Note: Pre-mixing generates the nitronium ion (

    
    ) efficiently while managing the heat of hydration.
    

2. Substrate Solubilization

  • Step 2.1: Charge a 3-neck round-bottom flask with 1.0 g (6.36 mmol) of this compound.

  • Step 2.2: Add 10 mL of conc.

    
     dropwise with stirring at 
    
    
    
    .
  • Observation: The solution will likely turn yellow/orange due to protonation. Ensure complete dissolution.

3. The Nitration Reaction [2][3][4][5][6][7][8]

  • Step 3.1: Add the Nitrating Mixture (from Step 1) dropwise to the substrate solution over 20–30 minutes.

  • Critical Control: Do NOT allow the internal temperature to exceed

    
    . Higher temperatures promote tar formation and nitration at the C6 position.
    
  • Step 3.2: Once addition is complete, allow the reaction to stir at

    
     for 1 hour.
    
  • Step 3.3: Slowly warm to Room Temperature (RT) and stir for an additional 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM) or HPLC.

4. Quenching & Isolation

  • Step 4.1: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.

  • Step 4.2: Neutralize the slurry to pH 8–9 using 20% NaOH solution (or Ammonium Hydroxide for milder conditions). Caution: Exothermic.

  • Step 4.3: A yellow precipitate (crude product) should form.

  • Step 4.4: Filter the solid. If no solid forms, extract the aqueous layer with DCM (

    
    ).
    
  • Step 4.5: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    

5. Purification

  • Recrystallization: Ethanol or Methanol is typically effective for nitroquinolines.

  • Yield Expectation: 70–85%.

Part 4: Analytical Validation & QC

To ensure the integrity of the synthesis, the following analytical signatures must be verified.

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).

  • Expectation: A single major peak. Minor impurities (<5%) may include the 6-nitro isomer or unreacted starting material.

-NMR Interpretation (Expected)

The regiochemistry is confirmed by the splitting patterns of the benzene ring protons.

  • H-5: Absent (substituted by

    
    ).
    
  • H-6 & H-7: You should observe an AB system (two doublets) for the protons at positions 6 and 7.[1]

    • Coupling Constant (

      
      ): Ortho coupling (
      
      
      
      ).[1]
  • H-4: Singlet or weak doublet (due to long-range coupling) downfield.

  • Methyl Groups: Two distinct singlets (approx.

    
     2.5–3.0 ppm).
    
Workflow Diagram

Workflow Prep Reagent Prep (Mix HNO3/H2SO4) Reaction Nitration Reaction (0°C -> RT, 4h) Prep->Reaction Quench Quench & Neutralize (Ice/NaOH, pH 9) Reaction->Quench Extract Isolation (Filtration or DCM Extraction) Quench->Extract Analysis Validation (NMR/HPLC) Extract->Analysis

Caption: Operational workflow for the synthesis and isolation of 5-nitro-3,8-dimethylquinoline.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Reaction temperature too high.[1]Maintain strict

during addition. Do not exceed RT during stir.
Incomplete Reaction Insufficient electrophile or wet acid.Use fuming

. Ensure

is anhydrous. Increase time at RT.
Isomer Mixture Over-nitration or loss of selectivity.[2]Verify stoichiometry (1.1–1.2 eq.

). Avoid large excesses.
Poor Solubility Substrate protonation limits solubility.Increase volume of

. Ensure fine powder substrate is used.

References

  • Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths. (Foundational text on the nitration mechanisms of pyridine/quinoline systems).
  • Dewar, M. J. S., & Maitlis, P. M. (1957). "Electrophilic Substitution. Part XI. The Nitration of Quinoline and Isoquinoline."[5] Journal of the Chemical Society, 2521-2528. Link (Establishes the 5/8 selectivity rule).

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[8] Nitration: Methods and Mechanisms. VCH Publishers. (Authoritative guide on mixed-acid nitration protocols).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (General reference for quinoline reactivity).

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Detailed electronic effects in substituted quinolines).

Sources

Application of 3,8-Dimethylquinoline in organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The Steric Advantage in OLED Design

While 8-hydroxyquinoline (8-HQ) and its aluminum complex (Alq3) remain foundational to organic light-emitting diodes (OLEDs), their performance is often limited by broad emission spectra and concentration quenching. 3,8-Dimethylquinoline (3,8-DMQ) represents a critical structural evolution.

The introduction of methyl groups at the C3 and C8 positions serves two distinct mechanistic functions:

  • C8-Position (Peri-N Sterics): The methyl group at the 8-position, adjacent to the nitrogen heteroatom, creates significant steric hindrance. In organometallic complexes (e.g., Platinum or Zinc), this prevents the formation of planar, stacked aggregates, thereby reducing Triplet-Triplet Annihilation (TTA) and self-quenching. In Thermally Activated Delayed Fluorescence (TADF) designs, this bulk facilitates the orthogonal twisting required to decouple HOMO and LUMO orbitals.

  • C3-Position (Solubility & Tuning): The C3-methyl group improves solubility in organic solvents (toluene, chlorobenzene) without significantly altering the electronic bandgap, enabling solution-processed OLED fabrication alongside vacuum deposition.

Core Applications
  • TADF Acceptor Units: Used as the electron-accepting moiety where the 8-methyl group forces a twist angle >70° relative to the donor, minimizing

    
     (Singlet-Triplet energy gap).
    
  • Blue-Shifted Electron Transport Materials (ETM): As a ligand or core, it raises the LUMO energy level compared to unsubstituted quinoline, serving as a hole-blocking layer (HBL).

Material Characterization & Pre-Processing

Before device integration, the 3,8-DMQ starting material must be purified to "Sublimation Grade" (>99.99% purity). Impurities like iso-quinoline isomers act as deep traps, severely reducing device lifetime.

Table 1: Physicochemical Properties of 3,8-DMQ Derivatives
PropertyThis compound (Core)Al(3,8-DMQ)3 Derivative*Relevance to OLEDs
Molecular Weight 157.21 g/mol ~500-600 g/mol Low MW facilitates sublimation.
Melting Point 55-58 °C>300 °C (Complex)High

required for morphological stability.
HOMO Level -6.1 eV-5.8 eVDeep HOMO supports Hole Blocking.
LUMO Level -2.4 eV-2.7 eVMatches LiF/Al cathode injection.
Triplet Energy (

)
~2.8 eV~2.6 eVHigh

prevents exciton back-transfer.

*Note: Values are approximate based on typical quinoline-metal chelates.

Protocol 1: Synthesis of 3,8-DMQ Based TADF Emitter

Objective: Synthesize a Donor-Acceptor (D-A) emitter using 3,8-DMQ as the acceptor to achieve efficient delayed fluorescence.

Reagents
  • This compound (Sublimed grade)

  • Carbazole (Donor unit)

  • Sodium tert-butoxide (NaOtBu) - Base

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] - Catalyst

  • Tri-tert-butylphosphine (P(tBu)3) - Ligand

  • Toluene (Anhydrous)

Step-by-Step Methodology
  • Halogenation: Brominate this compound at the C4 position using NBS (N-Bromosuccinimide) in acetonitrile to create the reactive intermediate 4-bromo-3,8-dimethylquinoline .

    • Why: The C4 position is electronically activated for nucleophilic substitution, while C3/C8 methyls remain intact for steric control.

  • Buchwald-Hartwig Coupling:

    • In a nitrogen-filled glovebox, mix 4-bromo-3,8-dimethylquinoline (1.0 eq) with Carbazole (1.1 eq).

    • Add NaOtBu (1.5 eq), Pd2(dba)3 (2 mol%), and P(tBu)3 (2 mol%).

    • Dissolve in anhydrous Toluene (0.2 M concentration).

  • Reaction: Reflux at 110°C for 24 hours.

    • Mechanism:[1] The bulky phosphine ligand facilitates the coupling of the sterically hindered quinoline.

  • Purification (Critical):

    • Cool to RT, filter through Celite.

    • Flash Column Chromatography (Hexane/DCM gradient).

    • Sublimation: Purify the final yellow powder via thermal gradient sublimation (

      
       Torr, 280°C source zone). OLEDs require >99.95% purity to prevent trap-assisted recombination.
      
Visualization: Synthesis Workflow

Caption: Synthetic route for 3,8-DMQ based TADF emitters. The C8-methyl group is preserved to enforce molecular twisting.

Protocol 2: OLED Device Fabrication

Objective: Integrate the 3,8-DMQ derivative into a standard vacuum-deposited OLED stack.

Device Architecture

Structure: ITO / HAT-CN (10nm) / TAPC (40nm) / mCP:3,8-DMQ-Emitter (20nm, 10%) / TPBi (40nm) / LiF (1nm) / Al (100nm)

Fabrication Steps
  • Substrate Cleaning:

    • Ultrasonic bath: Deionized water

      
       Acetone 
      
      
      
      Isopropanol (15 min each).
    • UV-Ozone treatment (20 min) to increase ITO work function.

  • Vacuum Loading: Transfer substrates to a vacuum chamber (Base pressure

    
     Torr).
    
  • Hole Injection/Transport Layers (HIL/HTL):

    • Deposit HAT-CN (HIL) at 0.5 Å/s.

    • Deposit TAPC (HTL) at 1.0 Å/s.

  • Emissive Layer (EML) - Co-Deposition:

    • Host: mCP (1,3-Bis(N-carbazolyl)benzene).

    • Dopant: 3,8-DMQ-Emitter.

    • Protocol: Simultaneously evaporate Host and Dopant. Control rates to achieve 10% doping concentration (e.g., Host @ 0.9 Å/s, Dopant @ 0.1 Å/s).

    • Why: 3,8-DMQ's steric bulk prevents aggregation quenching even at 10% doping, unlike planar Alq3 which quenches above 2-3%.

  • Electron Transport Layer (ETL):

    • Deposit TPBi at 1.0 Å/s.

  • Cathode:

    • Deposit LiF (0.1 Å/s) followed by Aluminum (5.0 Å/s).

  • Encapsulation: Glass lid with UV-curable epoxy in glovebox (

    
     ppm).
    
Visualization: Device Energy Levels

EnergyLevels cluster_stack OLED Stack Energy Alignment (eV) ITO Anode ITO (-4.8) HIL HIL HAT-CN (-9.5/-6.0) ITO->HIL Hole Inj. HTL HTL TAPC (-5.5/-1.8) HIL->HTL EML LUMO (-2.4) 3,8-DMQ Emitter HOMO (-6.1) HTL->EML Hole Trans. ETL ETL TPBi (-2.7/-6.2) ETL->EML Elec Trans. Cathode Cathode LiF/Al (-4.3) Cathode->ETL Elec Inj.

Caption: Energy level diagram showing charge injection into the 3,8-DMQ emissive layer. Deep HOMO supports hole trapping/recombination.

Performance Metrics & Troubleshooting

Expected Data
MetricStandard Alq3 Device3,8-DMQ TADF DeviceNote
Turn-on Voltage (

)
3.5 V3.0 - 3.2 VImproved injection due to twisted geometry.
Max EQE ~1-2% (Fluorescent)>15% (TADF)Harvesting of triplet excitons.
Emission Peak (

)
520 nm (Green)460-490 nm (Blue-Green)Methyl groups cause blue-shift via conjugation break.
FWHM ~80 nm~50-60 nmNarrower emission due to reduced vibronic coupling.
Troubleshooting Guide
  • Problem: Low Efficiency / High Leakage Current.

    • Cause: Impurities in 3,8-DMQ (isomers).

    • Fix: Repeat sublimation. Ensure vacuum pressure is

      
       Torr during deposition.
      
  • Problem: Red-shifted emission (Aggregation).

    • Cause: Doping concentration too high (>15%).

    • Fix: The C8-methyl provides steric protection, but excessive doping still causes interaction. Reduce to 5-8%.

References

  • Vertex AI Search. (2023). Quinolinylmethanone-Based Thermally Activated Delayed Fluorescence Emitters and the Application in OLEDs. National Institutes of Health (NIH). Link

  • Vertex AI Search. (2023). Highly efficient orange OLEDs with narrow-emitting symmetric tetradentate platinum(ii) complexes based on rigid steric hindrance. Royal Society of Chemistry (RSC). Link

  • Vertex AI Search. (2023). Improved lifetime of an OLED using Aluminum (III) tris (8-hydroxyquinolate). Science and Technology of Advanced Materials. Link[1]

  • Vertex AI Search. (2023). Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health (NIH). Link

Sources

Green Chemistry Approaches for the Synthesis of 3,8-Dimethylquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of quinoline and its derivatives is of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities.[1] This document provides detailed application notes and protocols for the green synthesis of a specific derivative, 3,8-dimethylquinoline. Traditional methods for quinoline synthesis often involve harsh reaction conditions, hazardous reagents, and environmentally detrimental solvents.[1] In alignment with the principles of green chemistry, this guide explores sustainable alternatives, focusing on microwave-assisted and solvent-free methodologies that offer significant advantages in terms of reduced reaction times, increased yields, and minimized environmental impact.[2][3] These protocols are designed for researchers, scientists, and professionals in the field of drug development seeking to implement more eco-friendly and efficient synthetic strategies.

Introduction: The Imperative for Greener Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with applications ranging from anticancer to antimicrobial agents. This compound, a substituted quinoline, holds potential as a key intermediate in the synthesis of novel therapeutic agents. The classical Friedländer synthesis, a cornerstone of quinoline chemistry, traditionally relies on high temperatures and strong acid or base catalysts, which are often associated with significant environmental and safety concerns.[4][5]

The adoption of green chemistry principles in synthetic organic chemistry is not merely an environmental consideration but a strategic move towards more efficient, cost-effective, and safer processes.[6] This guide focuses on the application of two prominent green chemistry techniques—microwave-assisted synthesis and solvent-free reactions—to the Friedländer condensation for the preparation of this compound. These methods address several key principles of green chemistry, including waste prevention, atom economy, and the use of safer solvents and reaction conditions.[6]

Reaction Schematics and Mechanistic Overview

The synthesis of this compound via the Friedländer condensation involves the reaction of an ortho-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. In this case, 2-amino-3-methylbenzaldehyde reacts with propionaldehyde. The reaction proceeds through an initial aldol condensation followed by a cyclization and dehydration to form the quinoline ring.

DOT Script for Friedländer Condensation Mechanism

Friedlander_Mechanism reagents 2-Amino-3-methyl- benzaldehyde + Propionaldehyde intermediate1 Aldol Adduct reagents->intermediate1 Aldol Condensation intermediate2 Enone Intermediate intermediate1->intermediate2 -H2O (Dehydration) intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product This compound intermediate3->product -H2O (Aromatization) Microwave_Workflow start Start reagents Combine 2-amino-3-methylbenzaldehyde, propionaldehyde, and catalyst in a microwave vessel. start->reagents mw_irradiation Microwave Irradiation (e.g., 100-150 W, 120 °C, 5-10 min) reagents->mw_irradiation monitoring Monitor reaction progress by TLC. mw_irradiation->monitoring workup Work-up: - Cool to room temperature - Add ethyl acetate and water - Separate organic layer monitoring->workup purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column chromatography workup->purification product This compound purification->product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-amino-3-methylbenzaldehyde (1 mmol, 135.16 mg) and propionaldehyde (1.5 mmol, 87.13 mg, 0.11 mL).

  • Catalyst Addition: Add a catalytic amount of a solid acid catalyst, such as silica-propylsulfonic acid (SPSA) (approximately 10 mol%, ~50 mg). The use of a solid, reusable catalyst is a key green chemistry principle.

  • Microwave Irradiation: Seal the vessel and place it in a dedicated microwave reactor. Irradiate the mixture with a power of 100-150 W, maintaining the temperature at approximately 120 °C for 5-10 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the reaction vessel to cool to room temperature. To the cooled mixture, add ethyl acetate (10 mL) and water (10 mL).

  • Extraction and Drying: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Protocol 2: Ultrasound-Assisted Synthesis in an Eco-friendly Solvent

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to accelerate chemical reactions. [3]This method often leads to shorter reaction times, higher yields, and can be performed under milder conditions compared to conventional heating. [7]This protocol employs ethanol, a greener solvent alternative to many traditional organic solvents.

Experimental Workflow:

DOT Script for Ultrasound Synthesis Workflow

Ultrasound_Workflow start Start reagents Dissolve 2-amino-3-methylbenzaldehyde and propionaldehyde in ethanol. start->reagents catalyst Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid). reagents->catalyst ultrasound Ultrasonic Irradiation (e.g., 30-40 kHz, 30-60 min) catalyst->ultrasound monitoring Monitor reaction progress by TLC. ultrasound->monitoring workup Work-up: - Quench with NaHCO3 solution - Extract with ethyl acetate monitoring->workup purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column chromatography workup->purification product This compound purification->product

Caption: Workflow for the ultrasound-assisted synthesis of this compound.

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 2-amino-3-methylbenzaldehyde (1 mmol, 135.16 mg) and propionaldehyde (1.5 mmol, 87.13 mg, 0.11 mL) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approximately 10 mol%, ~17 mg).

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath operating at a frequency of 30-40 kHz. Irradiate the mixture for 30-60 minutes at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is neutral.

  • Extraction and Drying: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to obtain this compound.

Comparative Data

The following table summarizes the key parameters and outcomes of the two green synthesis protocols, providing a clear comparison for researchers to select the most suitable method for their needs.

ParameterProtocol 1: Microwave-AssistedProtocol 2: Ultrasound-Assisted
Energy Source Microwave IrradiationUltrasonic Cavitation
Solvent Solvent-freeEthanol
Catalyst Silica-propylsulfonic acid (SPSA)p-Toluenesulfonic acid (p-TSA)
Temperature 120 °CRoom Temperature
Reaction Time 5-10 minutes30-60 minutes
Typical Yield HighGood to High
Green Advantages No solvent waste, rapidUse of a green solvent, mild conditions

Conclusion and Future Perspectives

The application of green chemistry principles to the synthesis of this compound offers significant advantages over traditional methods. Both the microwave-assisted solvent-free and the ultrasound-assisted protocols presented here demonstrate the potential for cleaner, faster, and more efficient chemical transformations. These methods not only reduce the environmental footprint of synthetic processes but also align with the growing demand for sustainable practices in the pharmaceutical and chemical industries.

Future research in this area could focus on the development of even more benign and recyclable catalytic systems, such as biocatalysts or nanocatalysts, and the exploration of flow chemistry setups for continuous and scalable production. The continued innovation in green synthetic methodologies will be crucial for the sustainable development of new and valuable chemical entities.

References

  • Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110.
  • An efficient synthesis of quinolines under solvent-free conditions. (2025). ResearchGate. [Link]

  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. (n.d.). MDPI. [Link]

  • Friedländer reaction. (n.d.). Wikipedia. [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers in Chemistry. [Link]

  • Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. (n.d.). RSC Publishing. [Link]

  • Friedländer synthesis of quinoline derivatives. (n.d.). ResearchGate. [Link]

  • Solvent‐Free Synthesis of New Quinoline Derivatives via Eaton's Reagent Catalysed Friedländer Synthesis. (2022). ResearchGate. [Link]

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). National Institutes of Health. [Link]

  • Catalytic asymmetric Friedländer condensation to construct cyclobutanone-fused quinolines with a quaternary stereogenic centre. (n.d.). RSC Publishing. [Link]

  • Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (n.d.). PubMed Central. [Link]

  • Solvent-free synthesis of quinoline derivatives via Friedländer condensation of acetophenone derivatives and 2-aminoacetophenone derivatives using diphenyl phosphate (0.1–0.5 equiv.) as a catalyst under microwave irradiation. (n.d.). ResearchGate. [Link]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Friedländer Quinoline Synthesis. (n.d.). ResearchGate. [Link]

  • An Improved Synthesis of 3,8-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx"). (n.d.). SciSpace. [Link]

  • An Improved Synthesis of 3,8-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx") and Its 2-14C-Labelled Analogue. (n.d.). ResearchGate. [Link]

  • MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE). (n.d.). National Center for Biotechnology Information. [Link]

  • Meiqx | C11H11N5 | CID 62275. (n.d.). PubChem. [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review. (n.d.). ScienceDirect. [Link]

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. (2022). PubMed. [Link]

Sources

Troubleshooting & Optimization

Purifying 3,8-Dimethylquinoline via recrystallization techniques

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purifying 3,8-Dimethylquinoline

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound via recrystallization. This guide provides in-depth, experience-driven advice in a troubleshooting format to address common experimental hurdles.

Understanding the Challenge: Why Purify this compound?

This compound is a heterocyclic aromatic compound whose derivatives are explored in various fields, including medicinal chemistry. Synthetic routes, such as the Doebner-von Miller reaction, can produce a range of impurities.[1][2][3] These may include regioisomers (e.g., 2,8-dimethylquinoline), unreacted starting materials, and polymeric side products formed under acidic conditions.[1][2] Effective purification is critical as these impurities can interfere with subsequent reactions and biological assays. Recrystallization is a powerful and scalable technique for achieving high purity if the conditions are optimized correctly.[4]

Anticipating Impurities from Synthesis

The Doebner-von Miller synthesis and related methods involve the acid-catalyzed reaction of an aromatic amine with α,β-unsaturated carbonyl compounds.[1][5] This process can lead to a complex mixture. A key mechanistic feature involves a fragmentation-recombination pathway, which can contribute to the formation of various side products.[6] Understanding this helps in devising a purification strategy that effectively separates the desired product from structurally similar impurities.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the recrystallization of this compound.

Q1: How do I select the best solvent for recrystallizing this compound?

Answer: The ideal solvent is one in which this compound is highly soluble at an elevated temperature but sparingly soluble at low temperatures. Given its aromatic, heterocyclic structure, a solvent with moderate polarity is often a good starting point.

Causality & Expert Insight: The principle of "like dissolves like" is your primary guide. This compound has both aromatic (nonpolar) and N-heterocyclic (polar) character. This dual nature suggests that a single solvent might not be perfect, and a mixed-solvent system could be optimal.

  • Single-Solvent Systems: Alcohols like ethanol or methanol are often good starting points for quinoline derivatives.[7][8] They are polar enough to dissolve the compound when hot but may allow for crystallization upon cooling. Nonpolar solvents like hexanes are likely to be poor solvents at all temperatures and are better suited as "anti-solvents."

  • Mixed-Solvent Systems: This is often the most powerful approach. You dissolve the compound in a minimum amount of a "good" hot solvent (e.g., acetone, ethanol, or ethyl acetate) and then slowly add a "poor" or "anti-solvent" (e.g., water or hexanes) until the solution becomes cloudy (the saturation point).[9] Gentle heating to redissolve, followed by slow cooling, can yield excellent crystals. A methanol-acetone mixture is another reported system for purifying quinoline derivatives.[8]

Recommended Screening Protocol:

  • Place ~20-30 mg of your crude this compound into separate test tubes.

  • Add a potential solvent (see table below) dropwise at room temperature. Observe solubility.

  • If insoluble, gently heat the mixture. Observe if the solid dissolves.

  • If it dissolves, cool the solution to room temperature and then in an ice bath. Observe if crystals form.

  • The best solvent will show poor solubility at low temperatures and high solubility at high temperatures.

Solvent Selection Data Summary
SolventBoiling Point (°C)Expected Solubility of this compoundRationale & Use Case
Ethanol78Good when hot, lower when coldA common, effective single solvent for many heterocycles.[7]
Methanol65Good when hot, lower when coldSimilar to ethanol, lower boiling point allows for easier removal.
Acetone56High solubilityLikely a good "soluble solvent" for a mixed-solvent system.[10]
Ethyl Acetate77Moderate solubilityCan be a good single solvent or part of a mixed system.[11]
n-Hexane69Very low solubilityExcellent choice as an "anti-solvent" paired with acetone or ethyl acetate.[9]
Water100Very low solubilityQuinolines are generally poorly soluble in water.[10][12] Can be used as an anti-solvent with alcohols.

Data compiled from multiple sources.[13]

Q2: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[14] This typically happens when the temperature of the saturated solution is higher than the melting point of the solute.[15] Given that the melting point of pure this compound is approximately 42°C, this is a significant risk if using higher-boiling point solvents.[16]

Causality & Expert Insight: An oil does not form a selective crystal lattice, so impurities remain trapped within the liquid phase, defeating the purpose of recrystallization.[15] This can be caused by:

  • High Impurity Load: A large amount of impurity can significantly depress the melting point of your compound.[15]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution above its melting point.

  • High Supersaturation: Using too little solvent can lead to a situation where the concentration of the solute is too high for crystallization to occur in a controlled manner.[14]

Troubleshooting Workflow for Oiling Out:

G start Oiling Out Observed reheat Reheat solution until oil redissolves start->reheat add_solvent Add more of the primary solvent (e.g., 10-20% more volume) reheat->add_solvent slow_cool Allow to cool very slowly (e.g., insulate flask) add_solvent->slow_cool seed Add a seed crystal (if available) slow_cool->seed result Observe for crystal formation seed->result

Caption: Troubleshooting workflow for oiling out.

Step-by-Step Fix:

  • Reheat the Solution: Add heat until the oil completely redissolves into the solvent.

  • Add More Solvent: Add more of the primary ("good") solvent to lower the saturation point.[15] This ensures the solution remains unsaturated until it has cooled to a temperature below the compound's melting point.

  • Cool Slowly: Allow the flask to cool to room temperature on the benchtop, undisturbed. You can further slow the cooling by wrapping the flask in glass wool or placing it in a warm water bath that is allowed to cool.

  • Seed the Solution: If you have a small amount of pure this compound, add a tiny crystal (a "seed crystal") once the solution has cooled.[17] This provides a template for proper crystal lattice formation.

Q3: My crystals have formed, but they are still colored. How do I remove colored impurities?

Answer: The yellow or brown color often seen in crude quinoline products is typically due to small amounts of highly conjugated, polymeric, or oxidized impurities.[12] These can often be removed by treating the hot solution with activated carbon (charcoal).

Causality & Expert Insight: Activated carbon has a very high surface area with pores that are effective at adsorbing large, flat, aromatic molecules, which are often the source of color. The desired, smaller this compound molecules will remain in solution.

Detailed Protocol for Decolorization:

  • Dissolve the crude this compound in the chosen solvent system and bring it to a boil.

  • Remove the flask from the heat source to prevent bumping.

  • Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Caution: Adding carbon to a boiling solution will cause it to boil over violently.

  • Gently swirl and reheat the mixture to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the carbon.[18] This involves using a pre-warmed funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed flask. This step is crucial to prevent the desired compound from crystallizing prematurely on the cold funnel.

  • Allow the now colorless (or less colored) filtrate to cool slowly to induce crystallization.[18]

Q4: No crystals are forming, even after cooling in an ice bath. What should I do?

Answer: Crystal formation requires both supersaturation and nucleation. If crystals are not forming, it could be due to insufficient supersaturation or a kinetic barrier to nucleation.

Causality & Expert Insight: The solution may not be saturated enough, or there may be no suitable surface for the first crystals to begin forming.

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[17] This action can release microscopic shards of glass that serve as nucleation sites for crystal growth.

  • Add a Seed Crystal: As mentioned before, adding a pure crystal of the compound provides a perfect template for crystallization.[17]

  • Reduce Solvent Volume: If the solution is not sufficiently saturated, you can gently heat it to boil off a small portion of the solvent. Be careful not to remove too much, or the compound may oil out. After reducing the volume, allow it to cool again.

  • Use an Anti-Solvent: If you are using a single-solvent system, you can try adding a few drops of an anti-solvent (e.g., adding cold water to an ethanol solution) until persistent cloudiness appears, then warm slightly until it is clear and cool slowly.

Definitive Recrystallization Protocol

This protocol outlines a robust method for the purification of this compound using a mixed-solvent system, which offers excellent control over the crystallization process.

Workflow Diagram:

G cluster_dissolution Step 1: Dissolution cluster_decolor Step 2: Decolorization (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying a Place crude solid in flask b Add minimum hot 'good' solvent (e.g., Acetone) a->b c Add activated carbon b->c if colored e Add 'anti-solvent' (e.g., Hexanes) until cloudy b->e if not colored d Hot gravity filter c->d d->e f Reheat to clarify e->f g Cool slowly to room temp, then in ice bath f->g h Collect crystals via suction filtration g->h i Wash with cold anti-solvent h->i j Dry under vacuum i->j

Caption: Step-by-step recrystallization workflow.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Heat a suitable "good" solvent (e.g., acetone) in a separate beaker. Add the minimum amount of the hot solvent to the flask to just dissolve the crude solid.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and perform a hot gravity filtration.

  • Induce Saturation: While the solution is still hot, add a "poor" solvent (e.g., n-hexane) dropwise until you observe persistent turbidity.

  • Clarification: Gently reheat the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (n-hexane) to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purity Verification

After recrystallization, it is essential to verify the purity of the this compound.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (approx. 40.1-44.0 °C) indicates high purity.[16] Impure compounds exhibit a depressed and broad melting point range.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate, ideally with a different Rf value than the primary impurities in the crude mixture.

  • Spectroscopic Analysis (NMR/MS): For definitive structural confirmation and purity assessment, acquiring ¹H NMR, ¹³C NMR, and Mass Spectrometry data is recommended.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from IIP Series. [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved February 5, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 5, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025, August 6). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved February 5, 2026, from [Link]

  • Iranian Chemical Communication. (2015, October 1). Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • YouTube. (2022, August 29). Doebner Miller Synthesis of Quinoline by Mr. Somdatta Chaudhari. Retrieved February 5, 2026, from [Link]

  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved February 5, 2026, from [Link]

  • Solubility of Things. (n.d.). 2,6-Dimethylquinoline. Retrieved February 5, 2026, from [Link]

  • Environmental Protection Agency. (n.d.). This compound Properties. Retrieved February 5, 2026, from [Link]

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Separating 3,8-Dimethylquinoline from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #38-DMQ-ISO: Purification Protocols Status: Open Assigned Specialist: Senior Application Scientist, Separation Methodologies Subject: Isolation of 3,8-Dimethylquinoline from Skraup/Doebner-Miller Reaction Mixtures

Executive Summary & Triage

Welcome to the Separation Science Hub. You are likely dealing with a crude reaction mixture from a Doebner-Miller or Skraup synthesis using o-toluidine and a methacrolein precursor.

The isolation of This compound (3,8-DMQ) is complicated by three primary antagonists:

  • Skraup Tars: Polymeric byproducts from the acid-catalyzed polymerization of unsaturated carbonyls.[1]

  • Unreacted o-Toluidine: The starting amine, which has similar basicity and solubility profiles.

  • Isomers: Regioisomers formed during the cyclization step.

Critical Data for Separation:

PropertyThis compound (Target)o-Toluidine (Contaminant)Reaction Tars
Boiling Point (1 atm) ~268–269°C200–202°CNon-volatile (>350°C)
pKa (Conjugate Acid) ~5.09 (Weak Base)4.44 (Weak Base)N/A (Neutral/Acidic)
Chemical Nature Tertiary AminePrimary AminePolymer/Oligomer
Solubility (Acid) SolubleSolubleInsoluble (mostly)

Strategic Workflow

The following logic flow dictates the purification strategy. We do not rely on distillation alone as the primary step due to the high thermal mass of the tars and the proximity of the boiling points.

PurificationLogic Crude Crude Reaction Mixture (Dark Viscous Oil) SteamDist Step 1: Steam Distillation (Removes Tars) Crude->SteamDist Basify (pH > 10) AcidBase Step 2: Acid-Base Extraction (Removes Neutrals) SteamDist->AcidBase Distillate (Organics + Water) TarWaste Waste: Non-volatile Tars SteamDist->TarWaste Scavenge Step 3: Chemical Scavenging (Acetylation of Primary Amines) AcidBase->Scavenge Crude Basic Fraction FinalDist Step 4: Fractional Vacuum Distillation (Isolates Pure 3,8-DMQ) Scavenge->FinalDist Tertiary Amines Only AmideWaste Waste: N-Acetyl-o-toluidine Scavenge->AmideWaste Remains in Pot

Figure 1: Logical flow for the isolation of this compound, prioritizing tar removal and chemical differentiation of amines.

Detailed Protocols

Module 1: De-Tarring (The Steam Distillation)

Why: Direct distillation of the crude mixture is dangerous. The "Skraup tars" trap heat and can cause explosive bumping or decomposition. Steam distillation allows the isolation of the quinoline at <100°C.

  • Basification: Pour the acidic reaction mixture into a mixture of ice and water. Slowly add 40% NaOH until the pH is >10. The mixture will separate into a dark oil and an aqueous layer.

  • Steam Distillation: Pass vigorous steam through the flask. Collect the distillate until the runoff is clear and no longer milky.

    • Note: 3,8-DMQ is steam volatile, but slow. Expect to collect significant volumes (2–3 L per 100g product).

  • Extraction: Extract the aqueous distillate with Dichloromethane (DCM) or Diethyl Ether (

    
     mL). Dry over anhydrous 
    
    
    
    and evaporate the solvent.
Module 2: The Amine Separation (Chemical Scavenging)

Why: Distillation is often insufficient to separate o-toluidine (BP 200°C) from 3,8-DMQ (BP 269°C) cleanly if high purity is required, as they can co-distill. We exploit the fact that o-toluidine is a primary amine and 3,8-DMQ is a tertiary amine .

Option A: Acetylation (Recommended)

  • Take the crude oil from Module 1.

  • Add Acetic Anhydride (1.2 equivalents relative to estimated o-toluidine content) and reflux for 30 minutes.

    • Mechanism:[1][2][3][4][5][6] o-Toluidine converts to N-acetyl-o-toluidine (an amide). 3,8-DMQ (tertiary amine) does not react.

  • Acid Workup:

    • Pour mixture into dilute HCl.

    • Wash 1 (Organics): Extract with ether.[7] The neutral amide (acetylated toluidine) moves into the ether layer. Discard this layer.

    • Basify: Add NaOH to the aqueous layer (containing protonated 3,8-DMQ) until pH > 10.

    • Extract: Extract the free base 3,8-DMQ with DCM.

Option B: Diazotization (Traditional)

  • Dissolve crude in dilute

    
    .
    
  • Cool to 0–5°C. Add aqueous

    
     until starch-iodide paper turns blue.
    
  • Heat gently. The diazonium salt of o-toluidine hydrolyzes to o-cresol (a phenol).

  • Basify and steam distill. The phenol remains as a non-volatile phenoxide salt in the basic solution; the quinoline distills over.

Module 3: Final Polishing (Zinc Chloride Complex)

Why: If isomers (e.g., 4,8-dimethylquinoline) are present, their boiling points are nearly identical. Crystallization of the Zinc Chloride complex is a classic, high-specificity purification method for quinolines.

  • Dissolve the semi-pure oil in ethanol/dilute HCl.

  • Add a saturated solution of Zinc Chloride (

    
    )  in dilute HCl.
    
  • Allow the mixture to stand. The

    
      complex will crystallize as yellow/orange needles.[2]
    
  • Filter and wash the crystals with cold dilute HCl.

  • Regeneration: Suspend the crystals in water and add concentrated

    
    . The complex breaks, releasing pure 3,8-DMQ. Extract with ether.[7]
    

Troubleshooting & FAQs

Issue 1: "My distillate is turning red/brown upon standing."

  • Cause: Oxidative degradation. Quinolines, especially those with alkyl groups, are sensitive to air oxidation, forming N-oxides or quinones.

  • Resolution: Store the final product under an inert atmosphere (Nitrogen/Argon) in amber glass. If the color is deep, redistill over zinc dust to reduce oxidation products.

Issue 2: "Severe emulsions formed during the extraction of the steam distillate."

  • Cause: Residual oligomers or suspended micro-particles of tar that carried over.

  • Resolution: Filter the biphasic mixture through a pad of Celite (diatomaceous earth) before separation. Alternatively, add brine (saturated NaCl) to increase the ionic strength of the aqueous phase.

Issue 3: "Low yield during the Zinc Chloride step."

  • Cause: The acidity is too high, keeping the complex soluble, or too low, causing zinc hydroxide precipitation.

  • Resolution: Ensure the solution is distinctly acidic (pH ~2-3) but not concentrated acid. Cooling the solution to 4°C overnight significantly improves crystallization yield.

References

  • Doebner-Miller Reaction Mechanism & Byproducts

    • BenchChem.[1][7] "Byproduct formation in the Doebner-von Miller reaction."[1] (2025).[1][6][7][8] Link

  • Quinoline Synthesis & Skraup Reaction

    • Organic Syntheses.[9] "Quinoline."[1][3][4][6][7][9][10][11] Coll. Vol. 1, p. 478 (1941). Link

  • Physical Properties of o-Toluidine

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7242, o-Toluidine." Link

  • Physical Properties of this compound

    • U.S. Environmental Protection Agency. "CompTox Chemicals Dashboard: this compound."[12] Link[12]

  • Purification via Acetylation

    • Manske, R. H. F., et al.[9] "A Further Modification of the Skraup Synthesis of Quinoline." Canadian Journal of Research, 1935. Link

Sources

Controlling temperature to prevent polymerization of quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Unit: Process Chemistry & Purification Support
Status: Operational
Lead Scientist: Dr. A. Vance

Introduction: The "Black Tar" Paradox

Welcome to the Quinoline Integrity Assurance Hub. If you are here, you are likely facing the "Black Tar" paradox: Quinoline rings are aromatically stable, yet your reaction flask or distillation receiver contains a dark, insoluble resin.

Technical Reality Check: In 90% of cases, the quinoline ring itself is not polymerizing. The "polymerization" you observe is usually one of three specific failure modes:

  • Intermediate Polymerization: In synthesis (e.g., Skraup), the

    
    -unsaturated intermediates (acrolein/enones) polymerize before cyclization.
    
  • Oxidative Dimerization: Functionalized derivatives (especially 1,2-dihydroquinolines or amino-quinolines) undergo radical oxidative coupling.

  • Thermal Degradation: High pot temperatures (>180°C) trigger ring opening or fusion events in substituted derivatives.

This guide provides the protocols to arrest these pathways.

Module 1: Synthesis Control (Preventing "Tar" Formation)

Context: The Skraup and Doebner-von Miller syntheses are notorious for generating "intractable tars." This is caused by a runaway exotherm where the rate of intermediate polymerization (


) exceeds the rate of cyclization (

).
The "Moderated Exotherm" Protocol

Objective: Shift kinetics to favor cyclization over polymerization.

ParameterCritical LimitScientific Rationale
Temperature Ramp < 2°C / minRapid heating spikes local temp >200°C, favoring radical polymerization of acrolein.
Oxidant Choice

or

Nitrobenzene (classic) is too violent. Iodine acts as a milder oxidant and radical trap.
Acid Concentration 60-70%

98% acid dehydrates glycerol too fast, flooding the system with reactive acrolein.
Dosing Strategy Pre-mix Aniline/AcidAddition of glycerol/enone to the hot acid/amine mix keeps intermediate concentration low (pseudo-high dilution).
Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between successful synthesis and tar formation.

Quinoline_Kinetic_Pathways cluster_success Pathway A: Controlled Cyclization cluster_fail Pathway B: Thermal Runaway Start Reagents (Aniline + Glycerol) Inter Intermediate (Acrolein / Enone) Start->Inter Dehydration (Acid Cat.) Schiff Schiff Base Formation Inter->Schiff Temp < 140°C Slow Addition Radical Free Radical Generation Inter->Radical Temp > 160°C Exotherm Spike Cyclo Cyclization (Dihydroquinoline) Schiff->Cyclo Product Quinoline Product Cyclo->Product Poly Poly-Acrolein Resin Radical->Poly Tar Intractable Black Tar Poly->Tar

Figure 1: Kinetic competition in Skraup Synthesis. Pathway B dominates when temperature control is lost, leading to polymerization of the acrolein intermediate rather than quinoline formation.

Module 2: Purification & Distillation (The Danger Zone)

Context: Most "polymerization" reported by users occurs during the distillation of crude product. Quinoline derivatives often have high boiling points (bp). Heating the pot to 200°C+ to drive distillation promotes oxidative coupling and degradation.

Protocol: Low-Temperature Vacuum Distillation

Standard: Never exceed a pot temperature of 150°C for functionalized quinolines.

Step-by-Step Methodology:

  • The Vacuum Check:

    • Ensure system pressure is < 1.0 mmHg (Torr).

    • Why: At 1 atm, Quinoline boils at ~237°C. At 1 mmHg, it boils at ~60°C. This massive drop protects the molecule.

  • Inhibitor Doping (The "Safety Net"):

    • Add Butylated Hydroxytoluene (BHT) or Hydroquinone (0.1 - 0.5 wt%) to the distillation pot.

    • Mechanism:[1][2][3][4] These scavenge peroxy radicals formed by trace oxygen leaks, preventing chain-reaction polymerization of vinyl- or amino- side chains.

  • The "Short Path" Rule:

    • Use a Short Path Distillation head or Kugelrohr apparatus.

    • Why: Minimizes residence time of the vapor in the heated zone.

  • Inert Gas Bleed:

    • Use a capillary bleed of dry Nitrogen/Argon, NOT air.

    • Why: Prevents bumping and excludes oxygen, the primary driver of darkening/tarring.

Troubleshooting Distillation Issues
SymptomRoot CauseCorrective Action
Distillate turns yellow/red immediately Oxidation (N-oxide formation)Check vacuum tightness. Pre-flush receiver with Argon.
Pot residue solidifies ("gunking") Thermal PolymerizationStop heat. Add inhibitor (BHT). Switch to Kugelrohr (lower bp).
Head temperature fluctuates Bumping / SuperheatingUse magnetic stirring bar AND gas capillary bleed.

Module 3: Storage & Handling

Context: Quinoline derivatives are photosensitive and hygroscopic. "Polymerization" on the shelf is usually photo-oxidative degradation.

Storage Protocol:

  • Atmosphere: Store under Argon/Nitrogen.

  • Container: Amber glass (blocks UV).

  • Temperature: 2-8°C (Refrigerated).

  • Stabilizer: For long-term storage of reactive derivatives (e.g., 4-vinylquinoline), add 100 ppm 4-tert-butylcatechol (TBC) .

FAQ: Troubleshooting Tickets

Ticket #104: "My reaction turned into a solid black rock."

Diagnosis: You likely experienced a "runaway exotherm" in a Skraup reaction. Solution: You added all reagents at once. Next time, heat the acid/aniline mixture first, then add the glycerol/aldehyde dropwise over 2 hours. Keep the internal temp stable. Use


 as a moderator.

Ticket #209: "I can't distill my amino-quinoline; it decomposes."

Diagnosis: Amino-quinolines are thermally fragile and prone to oxidation. Solution: Do not distill. Switch to Recrystallization (e.g., from Ethanol/Water or Toluene) or Column Chromatography on neutral alumina. If you must distill, use a Kugelrohr at <0.1 mmHg.

Ticket #315: "Does light cause polymerization?"

Diagnosis: Yes. The nitrogen lone pair can form N-oxides under UV light/air, which catalyze further oligomerization (darkening). Solution: Wrap columns in aluminum foil during purification. Store in amber vials.

Decision Matrix: Purification Strategy

Use this flowchart to determine the safest purification method to avoid thermal degradation.

Purification_Logic Start Crude Quinoline Derivative Check1 Is the derivative thermally stable < 150°C? Start->Check1 Distill Vacuum Distillation (< 1 mmHg, +BHT) Check1->Distill Yes Check2 Is it a Solid? Check1->Check2 No (Unstable) Recryst Recrystallization (EtOH/H2O) Check2->Recryst Yes Chrom Flash Chromatography (Neutral Alumina) Check2->Chrom No (Oil/Gum) Warning AVOID Acidic Silica (Causes protonation/tarring) Chrom->Warning Critical Note

Figure 2: Purification Decision Matrix. Thermal stability dictates whether distillation is safe; if not, recrystallization or chromatography (avoiding acidic media) is required.

References

  • BenchChem Technical Support. (2025).[5][6][7] Avoiding Polymerization in Skraup Synthesis of Quinolines. BenchChem. Link

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98. Link

  • Sigma-Aldrich. (2024). Handling and Storage of Air-Sensitive Reagents. Merck KGaA. Link

  • PubChem. (2024). Quinoline Compound Summary: Stability and Safety. National Library of Medicine. Link

  • Organic Chemistry Portal. (2024).[1][4] Quinoline Synthesis: Doebner-Miller Reaction. Link

Sources

Technical Support Center: Optimizing Solubility of 3,8-Dimethylquinoline Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

3,8-Dimethylquinoline (CAS: 20668-29-5) presents a classic challenge in early-stage drug development: it is a lipophilic weak base with a pKa of approximately 4.9–5.2 and a LogP of ~2.9 .[1][2]

While the quinoline scaffold is pharmacologically privileged, the specific methyl substitutions at the 3 and 8 positions increase lipophilicity and disrupt crystal packing, often leading to salts that are either hygroscopic or prone to "oiling out" rather than crystallizing. This guide addresses the root causes of these solubility failures and provides validated protocols for resolution.

Module 1: Salt Selection & Synthesis Troubleshooting

Q1: We are using the Hydrochloride (HCl) salt, but it is extremely hygroscopic and difficult to handle. Why is this happening?

A: The hygroscopicity of this compound HCl is likely due to a high charge density on the chloride counter-ion and the potential formation of channel hydrates. Furthermore, HCl salts of weak bases (pKa ~5) can suffer from disproportionation in humid environments where the salt dissociates back to the free base and volatile acid.[1]

Technical Recommendation: Switch to a counter-ion with a larger lipophilic surface area or a higher melting point to stabilize the crystal lattice.[1]

  • Primary Alternative: Mesylate (Methanesulfonate) .[1][2] Mesylates often reduce hygroscopicity for lipophilic bases and improve wetting properties.[1][2]

  • Secondary Alternative: Tosylate (p-Toluenesulfonate) .[1][2] The aromatic ring in the counter-ion can engage in pi-pi stacking with the quinoline core, potentially increasing lattice energy and stability.[1]

Q2: During salt formation, my product separates as a sticky oil ("oiling out") instead of a solid precipitate. How do I fix this?

A: Oiling out occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve (crystallization) is reached.[1][2] This is common for this compound due to its low melting point and high lipophilicity.[1][2]

Troubleshooting Protocol:

  • Temperature Control: Do not crash cool. Use a slow cooling ramp (0.1°C/min).

  • Solvent Modification: The "oiling out" is often driven by water or overly polar solvents.[1][2] Switch to a solvent system with lower dielectric constant but sufficient solubility for the free base (e.g., Isopropyl Acetate or Methyl tert-butyl ether (MTBE) instead of Ethanol/Water).[1]

  • Seeding: You must bypass the metastable zone. Seed the mixture with authentic crystals at the cloud point. If no seeds exist, scratch the glass surface or use sonication to induce nucleation.[1]

Module 2: Formulation & Dissolution Optimization

Q3: Our stock solution (in DMSO) precipitates immediately when diluted into phosphate-buffered saline (PBS) at pH 7.4. What is the mechanism?

A: This is a pH-dependent solubility failure driven by the pKa of the compound.[1]

  • Mechanism: At pH 7.4, which is significantly higher than the pKa of this compound (~5.0), the equilibrium shifts dramatically toward the uncharged free base .[1] The intrinsic solubility (

    
    ) of the free base is extremely low (< 0.1 mg/mL).[1]
    
  • Calculation: The pH-solubility relationship is governed by:

    
    
    At pH 7.4, the ionized fraction is negligible (< 1%), causing the hydrophobic free base to crash out.[1]
    

Solution:

  • Lower the pH: Formulate in an acidic vehicle (e.g., Citrate buffer pH 4.[1][2]0) if the biological assay permits.

  • Cosolvents/Surfactants: If pH 7.4 is mandatory, add a solubilizer to increase the

    
     of the free base.[1]
    
    • Cyclodextrins: 10-20% HP-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      -CD (Hydroxypropyl-beta-cyclodextrin) is highly effective for quinolines.[1]
      
    • Surfactants: 0.5% Tween 80 or Polysorbate 20.[1][2]

Module 3: Analytical & Stability Issues

Q4: We see "ghost peaks" or retention time shifts in HPLC when analyzing the salt form.

A: This is likely due to on-column dissociation or buffer precipitation .[1][2]

  • Dissociation: In a reversed-phase column (C18), the salt dissociates.[1][2] If the mobile phase pH is near the pKa (approx pH 5), the protonation state fluctuates, causing peak broadening or splitting.[1]

    • Fix: Ensure mobile phase pH is at least 2 units away from the pKa (e.g., use 0.1% TFA pH ~2.0 or Ammonium Bicarbonate pH 9.0).[1]

  • Buffer Crash: If using high organic gradients (>70% ACN) with phosphate buffers, the salt phosphates may precipitate inside the system.[1][2][3]

    • Fix: Switch to volatile buffers like Ammonium Formate or reduce buffer concentration to < 20 mM.[1][2]

Visualized Workflows

Figure 1: Salt Selection Decision Matrix

Caption: A logic-flow diagram for selecting the optimal counter-ion based on pKa and observed physical properties.

SaltSelection Start Start: this compound Free Base (pKa ~ 5.0) CheckpKa Calculate u0394pKa (pKa acid - pKa base) Start->CheckpKa StrongAcid Strong Acid Required (HCl, H2SO4, MsOH) CheckpKa->StrongAcid u0394pKa > 3 WeakAcid Weak Acid (Acetic, Lactic) CheckpKa->WeakAcid u0394pKa < 3 Screening Screening: Crystallization StrongAcid->Screening Fail1 STOP: Risk of Disproportionation Salt unstable in solution WeakAcid->Fail1 Result1 Outcome: Hygroscopic Solid Screening->Result1 Result2 Outcome: Oiling Out Screening->Result2 Result3 Outcome: Stable Crystalline Solid Screening->Result3 Action1 Switch Counter-ion: Try Mesylate or Tosylate Result1->Action1 Action2 Optimize Solvent: Switch to MTBE or iPrOAc Use Seeding Result2->Action2 Final Proceed to Pre-formulation Result3->Final Action1->Screening Action2->Screening

Figure 2: Solubility Optimization Pathway

Caption: Workflow for resolving precipitation issues during biological assay preparation.

SolubilityOpt Input Stock Solution (DMSO) Dilution Dilution into Aqueous Buffer (pH 7.4) Input->Dilution Check Visual Inspection: Precipitation? Dilution->Check PrecipYes YES: Precipitation Check->PrecipYes PrecipNo NO: Clear Solution Check->PrecipNo RootCause Root Cause: pH > pKa (Free Base formation) PrecipYes->RootCause Strategy1 Strategy A: pH Adjustment Target pH < 4.5 RootCause->Strategy1 Strategy2 Strategy B: Complexation Add 20% HP-u03b2-CD RootCause->Strategy2 Strategy3 Strategy C: Cosolvent Add 10% PEG400 RootCause->Strategy3 Test Re-test Solubility Strategy1->Test Strategy2->Test Strategy3->Test Test->Check

Experimental Protocols

Protocol A: Kinetic Solubility Measurement (High Throughput)

Use this to quickly verify if a formulation strategy prevents precipitation.[1]

  • Preparation: Prepare a 10 mM stock solution of this compound salt in DMSO.

  • Dosing: Spike 5 µL of stock into 195 µL of the test vehicle (e.g., PBS pH 7.4, Citrate pH 4.0, or 20% HP-

    
    -CD in PBS) in a 96-well UV-transparent plate.
    
  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Measure UV absorbance at 254 nm or 280 nm.

  • Quantification: Compare absorbance against a standard curve prepared in 100% DMSO (where solubility is assumed 100%).

    • Acceptance Criteria: >80% recovery indicates acceptable solubility for assay.[1][2]

Protocol B: Anti-Solvent Crystallization (To avoid Oiling Out)

Use this for synthesizing stable Mesylate or Tosylate salts.[1][2]

  • Dissolution: Dissolve 1.0 eq of this compound free base in a minimum volume of Isopropyl Acetate (iPrOAc) at 50°C.

  • Acid Addition: Slowly add 1.05 eq of Methanesulfonic acid (dissolved in iPrOAc) dropwise over 30 minutes.

  • Seeding: At the first sign of turbidity, add 1-2 mg of seed crystals. If no seeds are available, sonicate the vessel for 30 seconds.[1]

  • Cooling: Cool the mixture to 20°C at a rate of 5°C per hour. Do not use an ice bath immediately.[1][2]

  • Isolation: Filter the solid and wash with cold MTBE.[1][2] Dry under vacuum at 40°C.[1][2]

References

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2]

  • PubChem. (n.d.).[1][2][6] Quinoline, 3,8-dimethyl- (Compound Summary). National Library of Medicine.[1][2] [1][2]

  • Elder, D. P., et al. (2010).[1][2] The utility of sulfonate salts in drug development.[1] Journal of Pharmaceutical Sciences, 99(7), 2948-2961.[1][2]

  • Thermo Fisher Scientific. (2022).[1][2] HPLC Troubleshooting: Precipitation of Buffers. Chromatography Analysis.

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Spectral Analysis of 3,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Quinolines, a class of nitrogen-containing bicyclic aromatic compounds, form the backbone of numerous pharmaceuticals and functional materials. Their nuanced structural variations, often involving the strategic placement of substituents, can dramatically alter their biological activity and physical properties. Among these, 3,8-dimethylquinoline presents an interesting case for spectroscopic analysis due to the distinct electronic and steric influences of its two methyl groups on the quinoline scaffold.

Understanding Substituent Effects in Quinoline ¹³C NMR

The chemical shift of a carbon atom in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. In aromatic systems like quinoline, the introduction of a substituent can cause significant changes in the chemical shifts of the ring carbons. These changes, known as substituent-induced chemical shifts (SCS), are a powerful tool for structure verification.

Methyl groups are weakly electron-donating through an inductive effect. This effect generally leads to an upfield shift (a decrease in the chemical shift value) for the directly attached (ipso) carbon and the carbons at the ortho and para positions, while the meta carbons are less affected. In the case of this compound, we anticipate a combination of these effects from both the C-3 and C-8 methyl groups, leading to a unique spectral fingerprint. The analysis of these shifts in comparison to simpler methylquinolines allows for a robust assignment of the carbon signals.[1][2]

Comparative ¹³C NMR Data Analysis

To provide a clear and objective comparison, the predicted ¹³C NMR chemical shifts for this compound are presented alongside the experimental data for quinoline, 3-methylquinoline, and 8-methylquinoline. The predicted values for this compound were obtained using a reliable online NMR prediction tool.[3][4][5]

CarbonQuinoline (Experimental, ppm)[6][7]3-Methylquinoline (Experimental, ppm)[6]8-Methylquinoline (Experimental, ppm)[6][8][9]This compound (Predicted, ppm)
C-2150.3151.7149.3150.8
C-3121.1130.2120.9129.5
C-4135.9133.8135.8133.2
C-4a128.2127.9127.5127.3
C-5127.7127.5126.2125.8
C-6129.4128.9128.7128.1
C-7126.5126.3125.5124.9
C-8129.6129.1137.6136.9
C-8a148.4146.8147.2145.8
3-CH₃-18.9-18.5
8-CH₃--17.817.2

Note: Experimental values are typically recorded in CDCl₃. Predicted values are calculated for the same solvent.

From the comparative data, several key observations can be made:

  • Effect of the 3-Methyl Group: The introduction of a methyl group at the C-3 position causes a significant downfield shift for C-3 (the ipso-carbon) and a smaller downfield shift for the adjacent C-2, as seen in the comparison between quinoline and 3-methylquinoline. This is reflected in the predicted spectrum of this compound.

  • Effect of the 8-Methyl Group: The C-8 methyl group induces a notable downfield shift at C-8, the ipso-carbon. The peri-interaction between the C-8 methyl group and the nitrogen lone pair can also influence the chemical shifts of carbons in the heterocyclic ring.

  • Combined Effects in this compound: The predicted spectrum of this compound showcases the additive nature of these substituent effects. The chemical shifts of the carbons in both the pyridine and benzene rings are influenced by both methyl groups, leading to a distinct set of signals that can be used for its unambiguous identification.

Experimental Protocol for ¹³C NMR Acquisition

For researchers aiming to acquire experimental ¹³C NMR data for this compound or similar derivatives, the following protocol provides a reliable starting point.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified this compound sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the ¹³C probe to the correct frequency.
  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

3. Data Acquisition:

  • Acquire a standard proton-decoupled ¹³C NMR spectrum. This is the most common type of ¹³C experiment and results in a spectrum where each unique carbon atom appears as a single line.
  • Set the spectral width to cover the expected range of chemical shifts for aromatic and methyl carbons (e.g., 0 to 160 ppm).
  • Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.
  • Set the relaxation delay (d1) to 1-2 seconds.
  • The number of scans (ns) will depend on the sample concentration and the spectrometer's sensitivity. A typical starting point would be 1024 scans.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum to obtain a flat baseline and positive, absorptive peaks.
  • Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm or the TMS peak to 0 ppm.
  • Integrate the peaks if desired, although ¹³C peak integrals are generally not as reliable for quantitative analysis as in ¹H NMR without specific experimental setups.
  • Perform peak picking to identify the chemical shift of each signal.

Workflow for ¹³C NMR Spectral Analysis

The process of analyzing a ¹³C NMR spectrum, from sample preparation to final structure confirmation, can be visualized as a systematic workflow.

G cluster_0 Experimental cluster_1 Analysis & Interpretation cluster_2 Reference Data SamplePrep Sample Preparation DataAcq Data Acquisition SamplePrep->DataAcq DataProc Data Processing DataAcq->DataProc PeakAssign Peak Assignment DataProc->PeakAssign Processed Spectrum CompAnalysis Comparative Analysis PeakAssign->CompAnalysis StructConfirm Structure Confirmation CompAnalysis->StructConfirm LitData Literature Data LitData->CompAnalysis PredData Predicted Data PredData->CompAnalysis

Caption: Workflow for the ¹³C NMR spectral analysis of this compound.

Conclusion

The ¹³C NMR spectral analysis of this compound, though reliant on predictive data in this guide, demonstrates a powerful methodology for structural elucidation. By comparing the predicted spectrum with the experimental data of closely related, simpler quinoline derivatives, a confident assignment of the carbon signals can be achieved. This approach underscores the importance of understanding substituent effects and leveraging both experimental and computational tools in modern chemical analysis. The provided experimental protocol offers a robust framework for obtaining high-quality ¹³C NMR data, which is essential for the accurate characterization of novel compounds in drug discovery and materials science.

References

  • Brukner, P. (2002). Organic Spectroscopy. Oxford University Press.
  • Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 5, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Su, J. A., Siew, E., & Clardy, J. (1976). 13C NMR spectra of quinoline and methylquinolines. Journal of the American Chemical Society, 98(24), 7864-7865. [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 8-Methylquinoline. Retrieved February 5, 2026, from [Link]

  • NMRium. (n.d.). Predict. Retrieved February 5, 2026, from [Link]

  • University of Alberta. (n.d.). CASPRE - 13C NMR Predictor. Retrieved February 5, 2026, from [Link]

Sources

Technical Comparison: FTIR Spectral Analysis of 3,8-Dimethylquinoline vs. Quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive spectroscopic differentiation between Quinoline (parent scaffold) and 3,8-Dimethylquinoline (3,8-DMQ, a functionalized derivative).

Significance: In drug development and organic synthesis, differentiating methylated derivatives from their parent heterocycles is critical for verifying reaction completion (e.g., Skraup or Friedländer synthesis) and identifying impurities. While both compounds share a fused benzopyridine core, the introduction of methyl groups at the 3- and 8-positions induces distinct vibrational modes—specifically aliphatic C-H stretching and altered out-of-plane (OOP) bending patterns—that serve as reliable diagnostic markers.

Quick Diagnostic:

  • Quinoline: Characterized by a "clean" aliphatic region (no peaks 2800–3000 cm⁻¹) and a strong 4-adjacent proton OOP bending mode (~760 cm⁻¹).

  • 3,8-DMQ: Identified by the emergence of aliphatic sp³ C-H stretches (2850–2960 cm⁻¹) and a shift in OOP bending due to the disruption of the benzene ring's substitution pattern.

Structural Basis of Spectral Differences[1]

To interpret the spectra accurately, one must understand the structural changes driving the vibrational shifts.

FeatureQuinolineThis compoundSpectral Consequence
Hybridization 100% sp² carbons (Aromatic)sp² (Ring) + sp³ (Methyls)Appearance of lower frequency C-H stretches in 3,8-DMQ.
Symmetry/Mass

symmetry
Reduced symmetry, increased massSlight redshift in ring skeletal vibrations due to increased reduced mass (

).
Electronic Effect Standard aromatic delocalizationInductive effect (+I) from MethylsIncreases electron density in the ring, altering force constants of C=C/C=N bonds.
Substitution Pattern Benzene Ring: 4 adjacent protons (5,6,7,8)Pyridine Ring: 3 adjacent protons (2,3,4)Benzene Ring: 3 adjacent protons (5,6,7)Pyridine Ring: Isolated/Meta-like (2,4)Drastic changes in the "Fingerprint Region" (600–900 cm⁻¹).

Comparative Spectral Analysis

A. High-Frequency Region (2800 – 3100 cm⁻¹)

This is the primary region for immediate differentiation.

  • Quinoline: Exhibits only Aromatic C-H stretching (

    
    ) above 3000 cm⁻¹. The region below 3000 cm⁻¹ is effectively silent (baseline).
    
  • 3,8-DMQ: Retains the aromatic peaks but introduces distinct Aliphatic C-H stretching (

    
    ) from the methyl groups.
    
B. Fingerprint & Skeletal Region (600 – 1650 cm⁻¹)

This region confirms the substitution pattern. The methyl group at position 8 is particularly significant as it breaks the "4-adjacent hydrogen" sequence of the parent quinoline.

Detailed Peak Assignment Table
Functional GroupMode of VibrationQuinoline (Experimental)This compound (Diagnostic Range)
Aromatic C-H

(Stretch)
3050, 3030 cm⁻¹ (Medium)3010–3060 cm⁻¹ (Medium)
Methyl C-H

(sp³ Stretch)
Absent2950–2960 cm⁻¹ (Distinct shoulder)
Methyl C-H

(sp³ Stretch)
Absent2850–2920 cm⁻¹ (Weak to Medium)
Ring Skeletal

1620, 1590, 1500 cm⁻¹ 1600–1615, 1490–1505 cm⁻¹ (Slight Redshift)
Methyl Deformation

(Bend)
Absent1440–1460 cm⁻¹ (Overlap with ring)
Methyl Deformation

(Umbrella)
Absent1375–1385 cm⁻¹ (Sharp, Diagnostic)
OOP Bending

(4-adj H)
760 cm⁻¹ (Very Strong)Absent (Disrupted by 8-Me)
OOP Bending

(3-adj H)
800 cm⁻¹ (Strong)780–810 cm⁻¹ (Dominant feature for 5,6,7-H)

Note on Data Sources: Quinoline values are based on NIST Standard Reference Data. 3,8-DMQ values are derived from substituent effects observed in analogous methylated quinolines (e.g., Quinaldine, 6-methylquinoline) and standard spectroscopic rules for heteroaromatic substitution.

Experimental Protocol: Sample Preparation

To ensure reproducible results, the sample preparation method must match the physical state of the compound. This compound is typically a liquid or low-melting solid depending on purity and ambient temperature.

Method A: Attenuated Total Reflectance (ATR) – Recommended

Best for: Rapid identification, liquids, and pastes.

  • Crystal Cleaning: Clean the ZnSe or Diamond ATR crystal with isopropanol. Ensure the background spectrum is flat.

  • Background Scan: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application:

    • If Liquid: Place 1 drop of 3,8-DMQ directly on the crystal.

    • If Solid: Place a small amount (~5 mg) on the crystal and apply pressure using the anvil clamp to ensure intimate contact.

  • Acquisition: Scan the sample (32 scans).

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences relative to transmission spectra (intensity of high-wavenumber peaks may appear lower in ATR).

Method B: KBr Pellet – High Resolution

Best for: Publication-quality spectra of solid samples, resolving fingerprint nuances.

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dry).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (reduces Christiansen effect/scattering).

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum to form a transparent disc.

  • Measurement: Place in the transmission holder. Ensure the baseline is >80% transmittance at 4000 cm⁻¹.

Diagnostic Workflow (Decision Tree)

Use this logic flow to confirm the identity of your analyte.

FTIR_Identification Start Start: Acquire FTIR Spectrum Check_3000 Check 2800-3000 cm⁻¹ Region Start->Check_3000 Has_Aliphatic Peaks Present? (2850-2960 cm⁻¹) Check_3000->Has_Aliphatic Quinoline_Path Only Aromatic C-H (>3000) No Aliphatic Peaks Has_Aliphatic->Quinoline_Path No DMQ_Path Aliphatic C-H Visible Has_Aliphatic->DMQ_Path Yes Check_Fingerprint Check Fingerprint (700-800 cm⁻¹) Analyze_OOP Analyze OOP Bending Check_Fingerprint->Analyze_OOP Result_Quinoline Strong Peak ~760 cm⁻¹ (4-adj H pattern) ID: QUINOLINE Quinoline_Path->Result_Quinoline DMQ_Path->Check_Fingerprint Result_DMQ Peak ~760 cm⁻¹ Absent/Shifted New Peak ~1380 cm⁻¹ (Me-group) ID: this compound Analyze_OOP->Result_DMQ

Figure 1: Spectral logic flow for differentiating unsubstituted Quinoline from its methylated derivative.

Scientific Validation & Troubleshooting

Common Interferences
  • Water Vapor: Broad noise at 3500–3800 cm⁻¹ and 1500–1600 cm⁻¹ can obscure the aromatic ring stretches. Solution: Purge the sample chamber with N₂.

  • Residual Solvents:

    • Dichloromethane: Strong peaks at 700–750 cm⁻¹ can mimic OOP bending.

    • Hexane: Strong aliphatic peaks at 2800–3000 cm⁻¹ will yield a false positive for the methyl groups in 3,8-DMQ.

    • Validation: Ensure the sample is dried under high vacuum for >4 hours before analysis.

Mechanistic Insight: Why the 8-Position Matters

In Quinoline, the benzene ring protons (positions 5, 6, 7, 8) vibrate in phase to produce the strong OOP bend at 760 cm⁻¹. In 3,8-DMQ, the substitution at the 8-position mechanically isolates the remaining three protons (5, 6, 7). This "3-adjacent" system typically shifts the absorption to a higher frequency (closer to 780–810 cm⁻¹), providing a secondary confirmation beyond just the methyl C-H stretches.

References

  • NIST Mass Spectrometry Data Center. "Quinoline - IR Spectrum." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1][2][3] Accessed via [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Katritzky, A. R., & Jones, R. A. (1960). "The Infrared Spectra of Quinolines." Journal of the Chemical Society, 2942-2947.
  • Fernandes, R. F., et al. (2016).[4] "Vibrational spectroscopic study of some quinoline derivatives." Vibrational Spectroscopy, 87, 158-168. (Reference for DFT and experimental correlation of substituted quinolines).

Sources

Mass Spectrometry Fragmentation Patterns of Dimethylquinolines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the mass spectrometry fragmentation patterns of dimethylquinolines (DMQs), focusing on distinguishing isomers through mechanistic analysis of Electron Ionization (EI) data.

Executive Summary

Dimethylquinolines (DMQs,


, MW 157.21 Da) are critical nitrogen-heterocyclic building blocks in drug discovery (e.g., antimalarial quinoline scaffolds) and environmental analysis. Distinguishing DMQ isomers is analytically challenging due to their identical molecular weight and high stability.[1]

This guide provides a mechanistic comparison of DMQ isomers—specifically focusing on the 2,4-dimethylquinoline and 2,6-dimethylquinoline archetypes—demonstrating how subtle variations in fragmentation kinetics and ion intensities can be used for structural elucidation.

Key Takeaway: While all DMQs exhibit a dominant molecular ion (


, m/z 157), the ratio of Hydrogen loss (

, m/z 156)
to Acetonitrile loss (

, m/z 115)
serves as the primary diagnostic differentiator between isomers with methyl substitutions on the pyridine ring versus the benzenoid ring.

Part 1: Mechanistic Fragmentation Pillars

Understanding the behavior of DMQs requires analyzing the stability of the aromatic core and the specific reactivity of the methyl substituents.

The Stability of the Molecular Ion ( , m/z 157)

Quinoline systems are highly aromatic and stable.[1] Under standard 70 eV Electron Ionization (EI), the molecular ion is almost invariably the Base Peak (100% relative abundance) .[1] This high stability is the first diagnostic indicator of the quinoline class but offers no isomer specificity.[1]

The "Aza-Tropylium" Rearrangement ( , m/z 156)

Similar to alkylbenzenes (toluene), alkylquinolines undergo hydrogen loss to form a resonance-stabilized ring-expanded ion.

  • Mechanism: A hydrogen atom is lost from a methyl group (benzylic-like cleavage).[1]

  • Rearrangement: The resulting cation rearranges into an aza-tropylium or quinolinium species.[1]

  • Differentiation Potential: The stability of this ion depends on the location of the methyl group.[1] Methyls on the benzenoid ring (e.g., position 6) often stabilize this cation more effectively than those on the pyridine ring, leading to higher relative abundance.

The Nitrogen-Driven Elimination ( , m/z 115)

The presence of the nitrogen atom facilitates a specific fragmentation pathway: the loss of acetonitrile (


, 41 Da).
  • Pathway:

    
    
    
  • Structural Requirement: This elimination is most favorable when a methyl group is at the 2-position (adjacent to Nitrogen), allowing for the direct extrusion of the

    
     fragment.
    

Part 2: Comparative Analysis – 2,4-DMQ vs. 2,6-DMQ

This section compares two common isomers to illustrate how position influences fragmentation intensity.

Comparative Data Table: Relative Ion Intensities (70 eV EI)
Ion Identitym/z2,4-Dimethylquinoline (Pyridine-substituted)2,6-Dimethylquinoline (Mixed-ring substituted)Diagnostic Interpretation
Molecular Ion (

)
157 100% (Base)100% (Base)Indistinguishable stability.

156 ~30 - 35%~45 - 50% Higher in 2,6-DMQ. The benzenoid methyl (C6) forms a highly stable benzyl-type cation.

115 ~29 - 35% ~11 - 18%Higher in 2,4-DMQ. The 2,4-substitution pattern facilitates the breakdown of the pyridine ring.

142 < 5%< 5%Direct methyl loss is unfavorable for both; H-loss is preferred.
Doubly Charged (

)
78.5 TraceTraceConfirms aromatic stability.[1]
Detailed Analysis
Case A: 2,4-Dimethylquinoline (Both Methyls on Pyridine Ring)
  • Fragmentation Driver: The methyl groups are located at C2 and C4.[1]

  • Mechanism: The loss of a hydrogen atom (m/z 156) occurs, but the resulting ion is prone to further fragmentation.[1] The proximity of the C2-methyl to the nitrogen promotes the expulsion of acetonitrile (

    
    ).
    
  • Result: A significant secondary fragment at m/z 115 is observed (approx.[1] equal intensity to m/z 156).[1]

Case B: 2,6-Dimethylquinoline (Methyls on Pyridine & Benzene Rings)
  • Fragmentation Driver: One methyl is at C2, the other at C6 (benzenoid ring).[1]

  • Mechanism: The C6-methyl behaves like a toluene methyl substituent.[1] Loss of a hydrogen from C6 yields a cation that can delocalize charge effectively over the benzene ring (forming a stable quinolinylmethyl cation).[1]

  • Result: The m/z 156 peak is significantly more intense because the cation is more stable and resists further breakdown to m/z 115.[1]

Part 3: Experimental Protocol for Isomer Differentiation

To reliably distinguish these isomers, a standardized GC-MS workflow is required.[1]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Separate and identify DMQ isomers using Retention Indices (RI) and diagnostic ion ratios.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol.[1]

    • Derivatization is not required due to the volatile and stable nature of DMQs.[1]

  • GC Parameters:

    • Column: Non-polar capillary column (e.g., DB-5MS or HP-5MS), 30m x 0.25mm ID, 0.25µm film.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

    • Temperature Program:

      • Initial: 60°C (hold 1 min).

      • Ramp: 10°C/min to 280°C.[1]

      • Hold: 5 min at 280°C.

    • Inlet: Split mode (20:1), 250°C.

  • MS Parameters:

    • Source Temp: 230°C.

    • Quadrupole Temp: 150°C.

    • Ionization: Electron Impact (EI) at 70 eV.[1][2]

    • Scan Range: m/z 35 – 300.[1]

  • Data Analysis (Self-Validating Step):

    • Step 1: Confirm

      
       at m/z 157.[1]
      
    • Step 2: Calculate Ratio

      
      .[1]
      
      • If

        
         (High 115), suspect 2,4-DMQ .[1]
        
      • If

        
         (Low 115), suspect 2,6-DMQ .[1]
        
    • Step 3: Cross-reference with Retention Index (RI).[1]

      • 2,6-DMQ typically elutes earlier than 2,4-DMQ on non-polar phases due to shape selectivity (RI ~1414 vs ~1434 on DB-5).

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for 2,4-DMQ and 2,6-DMQ, highlighting the stability of the benzenoid-stabilized cation in the 2,6-isomer.

DMQ_Fragmentation cluster_26 2,6-Dimethylquinoline (Benzenoid Stabilization) cluster_24 2,4-Dimethylquinoline (Pyridine Instability) M_Ion Molecular Ion (M+) m/z 157 (Base Peak) M156_Stab [M-H]+ (m/z 156) Benzenoid-Stabilized Cation (High Intensity) M_Ion->M156_Stab -H (from C6-CH3) M156_Unstab [M-H]+ (m/z 156) Pyridine-Methyl Cation (Moderate Intensity) M_Ion->M156_Unstab -H (from C4-CH3) M115_Weak [M-H-CH3CN]+ (m/z 115) (Low Intensity) M156_Stab->M115_Weak -CH3CN (Slow) M115_Strong [M-H-CH3CN]+ (m/z 115) Ring Cleavage Product (High Intensity) M156_Unstab->M115_Strong -CH3CN (Fast)

Caption: Divergent fragmentation kinetics. 2,6-DMQ forms a stable cation (green path), while 2,4-DMQ undergoes rapid secondary fragmentation to m/z 115 (red path).

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Quinoline, 2,4-dimethyl- (CAS 1198-37-4). National Institute of Standards and Technology.[1][3][4][5][6] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Quinoline, 2,6-dimethyl- (CAS 877-43-0). National Institute of Standards and Technology.[1][3][5][6] Available at: [Link]

  • Draper, P. M., & MacLean, D. B. (1968).[1] Mass spectra of alkylquinolines. Canadian Journal of Chemistry, 46(9), 1487-1497.[1] (Foundational work on the "ortho effect" and acetonitrile loss in quinolines).

  • PubChem. 2,4-Dimethylquinoline Compound Summary. National Library of Medicine.[1] Available at: [Link]

Sources

Precision Purity Analysis of 3,8-Dimethylquinoline: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

3,8-Dimethylquinoline (3,8-DMQ) is a critical heterocyclic building block in the synthesis of antimalarial agents, agrochemicals, and functional materials. However, its analysis presents a "perfect storm" of chromatographic challenges:

  • Basicity (pKa ~5.2): The nitrogen lone pair avidly interacts with residual silanols on standard silica columns, leading to severe peak tailing.[1][2]

  • Isomeric Complexity: Synthetic pathways (e.g., Skraup or Combes synthesis) often generate positional isomers like 2,4-dimethylquinoline or 4,8-dimethylquinoline, which possess nearly identical hydrophobicity to the 3,8-isomer.[1]

  • Matrix Interference: Unreacted aniline precursors (e.g., o-toluidine) and oxidative byproducts often co-elute under standard C18 conditions.[1]

This guide moves beyond generic "cookbooks" to provide a mechanism-based comparison of three distinct separation strategies, ultimately recommending a High-pH Reversed-Phase approach on hybrid silica or a Pentafluorophenyl (PFP) stationary phase for superior isomeric resolution.[1][2]

Critical Comparison of Analytical Architectures

We evaluated three primary methodologies for 3,8-DMQ purity analysis. The following table summarizes their performance metrics based on experimental trials.

FeatureMethod A: Standard Acidic C18 Method B: GC-FID (Alternative) Method C: High-pH Hybrid C18 (Recommended)
Principle Hydrophobic interaction at pH 2.5 (Analyte protonated).[1][2]Boiling point & volatility separation.[1]Hydrophobic interaction at pH 10.0 (Analyte neutral).[1][2]
Stationary Phase Standard C18 (e.g., Zorbax Eclipse).[2]DB-5ms or equivalent.[1]Hybrid Silica C18 (e.g., Waters XBridge).[2]
Peak Shape (

)
Poor (1.5 – 2.2).[1][2] Severe tailing due to silanol interaction.[1]Excellent (1.0).[1][2]Superior (1.0 – 1.1).[1][2]
Isomer Selectivity Low.[1] Co-elution of 3,8-DMQ and 4,8-DMQ common.[1]High. Separates based on slight B.P. differences.High. Neutral form maximizes hydrophobic discrimination.[1]
Impurity Scope Good for salts and non-volatiles.[1]Fails for thermally labile or salt-form impurities.[1]Excellent for broad range of organic impurities.[1]
Robustness Low.[1] Sensitive to mobile phase pH changes.High.High.

Verdict: While GC-FID is excellent for volatile isomer separation, Method C (High-pH HPLC) is the superior choice for pharmaceutical purity analysis because it captures non-volatile precursors and degradation products that GC misses, while solving the peak tailing issue inherent to Method A.[1]

Deep Dive: The Recommended Protocol (High-pH RP-HPLC)

The Mechanistic Logic

At pH 2.5 (Method A), 3,8-DMQ is fully protonated (


).[1][2] This cation engages in secondary ion-exchange interactions with deprotonated silanols (

) on the column surface, causing tailing.[1] By elevating the pH to 10.0 (Method C), we shift the equilibrium such that 99.9% of the 3,8-DMQ is in its neutral free-base form (

).[1][2] This eliminates silanol interactions and forces the separation to rely purely on hydrophobic partitioning, which is far more effective for resolving methyl-positional isomers.[1]
Strategic Workflow Visualization

The following diagram illustrates the decision logic for selecting the High-pH method over traditional approaches.

MethodSelection Start Start: 3,8-DMQ Analysis CheckVolatile Are all impurities volatile? Start->CheckVolatile GC Select GC-FID (Good for isomers, bad for salts) CheckVolatile->GC Yes HPLC_Path Select HPLC (Required for purity/degradation) CheckVolatile->HPLC_Path No (Standard) CheckpKa Check pKa (~5.2) HPLC_Path->CheckpKa LowpH Low pH (2.5) Analyte = Cationic Risk: Silanol Tailing CheckpKa->LowpH Traditional HighpH High pH (10.0) Analyte = Neutral Benefit: Sharp Peaks CheckpKa->HighpH Recommended ColumnSel Column Selection: Hybrid Silica (e.g., XBridge) LowpH->ColumnSel Requires Endcapping HighpH->ColumnSel

Figure 1: Decision matrix for selecting the High-pH analytical strategy based on analyte pKa and impurity volatility.

Experimental Protocols

Reagents and Chemicals[3][4]
  • Reference Standard: this compound (>99.0% purity).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Ammonium Bicarbonate (volatile buffer suitable for MS if needed), Ammonium Hydroxide (for pH adjustment).[2]

  • Water: Milli-Q (18.2 MΩ[1][2]·cm).

Chromatographic Conditions (The "Gold Standard")
ParameterSettingRationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmHybrid particle technology (HPT) resists dissolution at pH 10.[1][2]
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0Maintains analyte in neutral state.
Mobile Phase B AcetonitrileStrong eluent for aromatic heterocycles.[1]
Flow Rate 1.0 mL/minOptimal Van Deemter velocity for 3.5 µm particles.[1]
Column Temp 35°CImproves mass transfer and reduces backpressure.[1]
Detection UV @ 230 nm (Primary), 280 nm (Secondary)230 nm captures the quinoline backbone; 280 nm is more selective against aliphatic impurities.[1][2]
Injection Vol 5.0 µLLow volume prevents solvent effects (peak splitting).[2]
Gradient Program[2]
  • 0.0 min: 10% B

  • 15.0 min: 90% B (Linear Ramp)[1][2]

  • 17.0 min: 90% B (Hold)[1][2]

  • 17.1 min: 10% B (Re-equilibration)

  • 22.0 min: Stop

System Suitability Test (SST) Criteria

To ensure the method is "self-validating," every run sequence must meet these criteria:

  • Tailing Factor (

    
    ):  NMT 1.2 for the 3,8-DMQ peak.
    
  • Resolution (

    
    ):  > 2.0 between 3,8-DMQ and closest isomer (e.g., 2,4-DMQ).
    
  • Precision: RSD < 0.5% for retention time; < 1.0% for peak area (n=6 injections).

Impurity Profiling & Synthesis Logic

Understanding what you are separating is as important as how you separate it.[1] 3,8-DMQ is typically synthesized via the Skraup reaction or similar cyclizations.[1]

Potential Impurities:
  • Isomers: 2,4-Dimethylquinoline (from rearrangement or mixed starting materials).[1]

  • Starting Material: o-Toluidine (elutes early, often broad if pH is not controlled).[1]

  • Intermediates: Methyl vinyl ketone derivatives (elute very early).[1][2]

The following diagram maps the synthesis pathway to the expected impurity profile, guiding what standards you must include in your validation.

SynthesisImpurities Aniline o-Toluidine (Starting Material) Reaction Skraup/Combes Cyclization Aniline->Reaction Impurity2 Impurity B: Unreacted Aniline Aniline->Impurity2 Residual MVK Methyl Vinyl Ketone (Reagent) MVK->Reaction Product This compound (Target) Reaction->Product Impurity1 Impurity A: 2,4-Dimethylquinoline (Isomer) Reaction->Impurity1 Side Rxn Impurity3 Impurity C: Oligomers/Tars Reaction->Impurity3

Figure 2: Correlation between synthesis pathway and expected chromatographic impurities.

Alternative Strategy: The PFP Column

If the High-pH method is unavailable (e.g., due to lack of hybrid columns), the Pentafluorophenyl (PFP) phase is the best alternative.[2]

  • Mechanism: PFP phases offer

    
    -
    
    
    
    interactions and dipole-dipole interactions that are highly specific for the electron-rich quinoline ring.[1]
  • Advantage: Often separates positional isomers (e.g., 3,8- vs 4,8-DMQ) better than C18 due to steric selectivity regarding the methyl group placement.[1]

  • Condition: Use Methanol instead of Acetonitrile to maximize

    
    -
    
    
    
    interaction.

References

  • Musiol, R., et al. (2006).[1] "RP-HPLC determination of lipophilicity in series of quinoline derivatives." Journal of Chromatography A.

  • McCalley, D. V. (2010).[1][2] "Analysis of basic compounds: A guide to modern reversed-phase HPLC columns." Journal of Chromatography A.

  • PubChem. (2023).[1][2] "this compound Compound Summary." National Library of Medicine.[1] [1][2]

  • Dolan, J. W. (2008).[1][2] "The Power of pH."[1] LCGC North America.[1]

Sources

A Comparative Analysis of the Reactivity of 3,8-Dimethylquinoline and 4,8-Dimethylquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. Quinoline and its derivatives are privileged structures, forming the backbone of numerous pharmaceuticals and functional materials. The strategic placement of substituents on the quinoline ring can profoundly influence its chemical behavior, offering a powerful tool for modulating molecular properties. This guide provides an in-depth, objective comparison of the reactivity of two closely related isomers: 3,8-Dimethylquinoline and 4,8-Dimethylquinoline. By examining the interplay of electronic and steric effects, we will dissect their anticipated behavior in common synthetic transformations, supported by illustrative experimental data and detailed protocols.

Structural and Electronic Landscape: The Foundation of Reactivity

The quinoline ring system is a fusion of a benzene ring and a pyridine ring. This amalgamation results in a complex electronic environment. The pyridine ring, with its electron-withdrawing nitrogen atom, is generally electron-deficient and thus more susceptible to nucleophilic attack, particularly at the C2 and C4 positions. Conversely, the benzene ring (carbocyclic portion) is more electron-rich and is the preferred site for electrophilic aromatic substitution, primarily at the C5 and C8 positions.[1][2][3]

The introduction of methyl groups, as in this compound and 4,8-dimethylquinoline, further modulates this reactivity. Methyl groups are electron-donating through an inductive effect and hyperconjugation, which activates the aromatic ring towards electrophilic attack.[4][5] However, their positioning dictates the specific outcomes of chemical reactions.

  • This compound: The methyl group at the 3-position is on the electron-deficient pyridine ring, while the methyl group at the 8-position is on the electron-rich benzene ring. The C8-methyl group will strongly activate the benzene ring for electrophilic substitution. The C3-methyl group has a less pronounced electronic effect on the pyridine ring's overall reactivity towards nucleophiles but can exert steric influence.

  • 4,8-Dimethylquinoline: In this isomer, the methyl group at the 4-position is on the pyridine ring, and the methyl group at the 8-position is on the benzene ring. Both methyl groups are positioned to influence the primary sites of reactivity. The C8-methyl group activates the benzene ring for electrophilic attack. The C4-methyl group, being at a position highly susceptible to nucleophilic attack, can sterically hinder the approach of nucleophiles while also electronically influencing the pyridine ring.

Comparative Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the quinoline nucleus is generally directed to the benzene ring, with the C5 and C8 positions being the most reactive. The presence of the activating methyl group at C8 in both isomers is expected to enhance the rate of EAS compared to unsubstituted quinoline.

Nitration: A Case Study in Regioselectivity

Nitration is a classic EAS reaction that serves as an excellent probe for reactivity and regioselectivity. The reaction of quinoline with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[2][6]

Hypothetical Experimental Data: Nitration of Dimethylquinolines

CompoundMajor Product(s)Yield (%)Reaction Time (h)
This compound 5-Nitro-3,8-dimethylquinoline852
4,8-Dimethylquinoline 5-Nitro-4,8-dimethylquinoline753

Analysis of Expected Outcomes:

  • This compound: The methyl group at C8 is a powerful activating group and an ortho-, para-director. In the context of the quinoline ring, it will strongly activate the C5 and C7 positions. However, substitution at C7 is electronically less favored than at C5. The C3-methyl group is unlikely to significantly influence the regioselectivity on the distant benzene ring. Therefore, the primary product is expected to be 5-nitro-3,8-dimethylquinoline . The reaction is anticipated to be rapid due to the strong activation by the C8-methyl group.

  • 4,8-Dimethylquinoline: Similar to the 3,8-isomer, the C8-methyl group activates the C5 position for electrophilic attack. However, the C4-methyl group, while on the other ring, can exert a minor long-range electronic effect and, more importantly, a potential steric effect. This steric hindrance, although not directly at the site of reaction, could slightly disfavor the approach of the electrophile, leading to a marginally lower yield and longer reaction time compared to this compound. The major product will still be 5-nitro-4,8-dimethylquinoline .

Experimental Protocol: Nitration of Dimethylquinolines

  • Preparation: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Addition of Substrate: Slowly add 5.0 g of the dimethylquinoline isomer (3,8- or 4,8-) to the cooled sulfuric acid while maintaining the temperature below 5 °C. Stir until the substrate is completely dissolved.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Reaction: Add the nitrating mixture dropwise to the solution of the dimethylquinoline in sulfuric acid over 30 minutes, ensuring the temperature does not exceed 5 °C. After the addition is complete, allow the reaction mixture to stir at 0-5 °C for the time specified in the data table.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice.

  • Neutralization and Isolation: Neutralize the acidic solution with a cold, concentrated solution of sodium hydroxide until pH 8-9 is reached. The product will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent such as ethanol.

  • Characterization: Confirm the structure of the product using NMR and IR spectroscopy and determine the yield.

Visualization of the Nitration Mechanism:

Nitration_Mechanism cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4- HSO₄⁻ Quinoline Dimethylquinoline Intermediate Sigma Complex (Wheland Intermediate) Quinoline->Intermediate + NO₂⁺ Product Nitro-dimethylquinoline Intermediate->Product - H⁺ H+ H⁺

Caption: Generalized mechanism for the nitration of dimethylquinoline.

Comparative Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) on quinolines typically occurs at the electron-deficient C2 and C4 positions. The presence of a good leaving group at these positions is a prerequisite for the reaction to proceed efficiently. For this comparison, we will consider the hypothetical reaction of chloro-substituted dimethylquinolines with a nucleophile.

Reaction with Sodium Methoxide: A Probe for Nucleophilic Attack

Let's assume we have 4-chloro-3,8-dimethylquinoline and 4-chloro-4,8-dimethylquinoline (an unlikely starting material due to the quaternary center, so we will consider the more plausible 2-chloro-4,8-dimethylquinoline for a meaningful comparison).

Hypothetical Experimental Data: Methoxylation of Chloro-dimethylquinolines

CompoundProductYield (%)Reaction Time (h)
4-Chloro-3,8-dimethylquinoline 4-Methoxy-3,8-dimethylquinoline904
2-Chloro-4,8-dimethylquinoline 2-Methoxy-4,8-dimethylquinoline708

Analysis of Expected Outcomes:

  • 4-Chloro-3,8-dimethylquinoline: The nucleophilic attack is directed at C4, a highly activated position for NAS. The C3-methyl group will exert some steric hindrance to the approaching nucleophile. However, the electronic activation of the C4 position is significant, leading to a high yield and a relatively fast reaction.

  • 2-Chloro-4,8-dimethylquinoline: Nucleophilic attack occurs at the C2 position. While C2 is also susceptible to NAS, it is generally less reactive than C4. The C4-methyl group will sterically hinder the approach of the nucleophile to the C2 position to a greater extent than the C3-methyl group hinders attack at C4 in the other isomer. This increased steric hindrance is expected to result in a lower yield and a longer reaction time.

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

  • Preparation of Nucleophile: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 0.5 g of sodium metal in 20 mL of anhydrous methanol with stirring.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add 4.0 g of the chloro-dimethylquinoline isomer.

  • Reaction: Heat the reaction mixture to reflux with stirring for the time indicated in the data table. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully add 50 mL of water.

  • Extraction: Extract the aqueous mixture with three 20 mL portions of diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the methoxy-dimethylquinoline product by NMR and mass spectrometry and determine the yield.

Visualization of the Nucleophilic Aromatic Substitution Workflow:

NAS_Workflow Start Start Prepare_NaOMe Prepare Sodium Methoxide in Anhydrous Methanol Start->Prepare_NaOMe Add_Substrate Add Chloro-dimethylquinoline Prepare_NaOMe->Add_Substrate Reflux Reflux Reaction Mixture Add_Substrate->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Workup Aqueous Work-up TLC_Monitor->Workup Reaction Complete Extraction Extract with Diethyl Ether Workup->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for nucleophilic aromatic substitution.

Oxidation of the Methyl Groups

The oxidation of methyl groups on an aromatic ring can provide valuable insights into the overall electronic nature of the molecule. Potassium permanganate (KMnO4) is a strong oxidizing agent that can convert methyl groups to carboxylic acids. The ease of oxidation is influenced by the electron density of the ring to which the methyl group is attached.

Hypothetical Experimental Data: Oxidation with KMnO4

CompoundMajor ProductYield (%)Reaction Time (h)
This compound 3-Methylquinoline-8-carboxylic acid656
4,8-Dimethylquinoline 4-Methylquinoline-8-carboxylic acid755

Analysis of Expected Outcomes:

  • This compound: The C8-methyl group is on the more electron-rich benzene ring, while the C3-methyl group is on the electron-deficient pyridine ring. The C8-methyl group is therefore more susceptible to oxidation. The electron-withdrawing nature of the pyridine ring deactivates the C3-methyl group towards oxidation. Consequently, selective oxidation of the C8-methyl group is expected to yield 3-methylquinoline-8-carboxylic acid .

  • 4,8-Dimethylquinoline: Similar to the 3,8-isomer, the C8-methyl group is more readily oxidized than a methyl group on the pyridine ring. Therefore, the primary product will be 4-methylquinoline-8-carboxylic acid . The slightly higher yield and shorter reaction time compared to the 3,8-isomer could be attributed to the subtle electronic influence of the C4-methyl group, which may slightly enhance the overall electron density of the benzene ring through long-range effects, making the C8-methyl group marginally more susceptible to oxidation.

Experimental Protocol: Oxidation of Dimethylquinolines with KMnO4

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3.0 g of the dimethylquinoline isomer in 100 mL of a 1:1 mixture of pyridine and water.

  • Addition of Oxidant: Heat the solution to 80 °C and add 6.0 g of potassium permanganate in small portions over 1 hour.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for the time specified in the data table.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Isolation: Combine the filtrate and washings and acidify with concentrated hydrochloric acid to a pH of 3-4. The carboxylic acid product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like aqueous ethanol.

  • Characterization: Confirm the structure of the product by IR (look for the carboxylic acid C=O and O-H stretches) and NMR spectroscopy, and determine the yield.

Conclusion: A Tale of Two Isomers

The reactivity of this compound and 4,8-dimethylquinoline, while similar in many respects due to the presence of the activating C8-methyl group, exhibits subtle but significant differences dictated by the position of the second methyl group on the pyridine ring.

  • In electrophilic aromatic substitution , both isomers are highly reactive at the C5 position. This compound is predicted to be slightly more reactive due to reduced steric hindrance from the distant C3-methyl group compared to the C4-methyl group in the 4,8-isomer.

  • In nucleophilic aromatic substitution , the position of the methyl group on the pyridine ring plays a more direct steric role. A methyl group at C4 is expected to provide more significant steric hindrance to nucleophilic attack at C2 than a C3-methyl group would for an attack at C4.

  • In oxidation reactions , both isomers undergo selective oxidation of the more activated C8-methyl group. The subtle electronic differences imparted by the C3- versus C4-methyl group may lead to minor variations in reaction rates.

This comparative guide underscores the importance of substituent positioning in directing the reactivity of complex heterocyclic systems. For the synthetic chemist, a thorough understanding of these electronic and steric effects is crucial for the rational design of synthetic routes and the development of novel molecular entities.

References

  • FooDB. (2010, April 8). Showing Compound 4,8-Dimethylquinoline (FDB004419). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Retrieved from [Link]

  • Connect Journals. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 28). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. 4,8-Dimethylquinoline | C11H11N | CID 34222 - PubChem. Retrieved from [Link]

  • ResearchGate. (2025, September 30). (PDF) Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Retrieved from [Link]

  • University of Oxford. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • ResearchGate. (n.d.). QUINOLINE. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • PubMed. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • SlidePlayer. (n.d.). Quinoline. Retrieved from [Link]

  • Filo. (2025, June 3). What happens when quinoline is oxidized with alkaline KMnO4 and indole is treated with dimethylamine? Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position? Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ResearchGate. (2025, August 10). The oxidation reaction of quinine by potassium permanganate (KMnO4). Retrieved from [Link]

  • Brainly.in. (2024, October 28). Oxidation of quinoline with kmno4. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

  • Proprep. (n.d.). Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds? Retrieved from [Link]

  • REVISTA DE CHIMIE. (n.d.). Hydrodenitrogenation of 2-methyl Quinoline - Effect of Steric Hindrance in Liquid Phase Catalytic Hydrogenation. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry. Retrieved from [Link]

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A Senior Application Scientist's Guide to UV-Vis Absorption Spectra Validation: A Comparative Analysis Focused on 3,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable data. Ultraviolet-Visible (UV-Vis) spectroscopy remains a cornerstone technique for the characterization and quantification of aromatic compounds. This guide provides an in-depth, practical framework for validating the UV-Vis absorption spectrum of a substituted quinoline, using 3,8-Dimethylquinoline as our focal point.

As a self-validating system, this document not only outlines the "how" but, more critically, the "why" behind each experimental choice. We will delve into a comparative analysis with structurally similar quinolines to predict and understand the spectral behavior of our target compound, grounding our discussion in established pharmacopeial standards and scientific principles.

The Quinoline Chromophore: Structural and Spectral Context

Quinoline, a bicyclic heteroaromatic compound, possesses a delocalized π-electron system that is responsible for its characteristic UV absorption. The position and nature of substituents on the quinoline ring can significantly alter the energy of the π→π* and n→π* electronic transitions, leading to shifts in the maximum absorption wavelengths (λmax) and changes in molar absorptivity (ε).

Table 1: Physicochemical Properties of this compound and Comparators

CompoundMolecular FormulaMolar Mass ( g/mol )Structure
This compound C₁₁H₁₁N157.21(Structure inferred)
Quinoline C₉H₇N129.16(Parent Compound)
2,6-Dimethylquinoline C₁₁H₁₁N157.21(Isomer Comparator)[1]
Isoquinoline C₉H₇N129.16(Structural Isomer)[2]

Comparative Spectral Analysis: The Influence of Methyl Substitution

The addition of methyl groups, which are electron-donating, typically induces a bathochromic shift (a shift to a longer wavelength) in the UV-Vis spectrum of an aromatic system. This is due to the stabilization of the excited state relative to the ground state. By comparing the known spectrum of quinoline with its derivatives, we can anticipate the spectrum of this compound.

Table 2: Experimental UV-Vis Absorption Data for Quinoline and Related Compounds

Compoundλmax (nm)SolventMolar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Reference
Quinoline 316, ~365MethanolNot specified[3]
~350Acidic Solution~11,000[4]
Isoquinoline (Gas Phase)Not ApplicableNot specified[5][6]
Quinoline Yellow SS 224, 414Not specifiedNot specified[7]
Quinoline Yellow A 223Not specifiedNot specified[8]
Quinoline Yellow S 223Not specifiedNot specified[9]

Note: Molar absorptivity is an intrinsic measure of how strongly a chemical species absorbs light at a given wavelength[10]. Direct experimental data for this compound is needed for definitive characterization.

The absorption spectrum of quinoline itself shows multiple bands. The introduction of methyl groups, as in this compound, is expected to cause slight red shifts in these bands compared to the parent molecule. The precise location of these shifts depends on the position of the substituents and their effect on the electronic distribution in both the ground and excited states.

The Role of the Solvent

Solvent polarity can significantly influence UV-Vis spectra. Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding, altering the energy levels of the electronic states.[11][12] For quinoline derivatives, an increase in solvent polarity often leads to a shift in the π→π* transitions. This is a critical parameter to control and report in any spectral validation.[13]

A Validated Approach: Experimental Protocol for UV-Vis Spectroscopy

To ensure the accuracy, precision, and reliability of UV-Vis spectral data, a robust validation protocol is essential. This methodology is grounded in the guidelines set forth by the United States Pharmacopeia (USP) Chapter <857> and the International Council for Harmonisation (ICH) Guideline Q2(R1).[14][15][16][17]

Step 1: Instrument Qualification

Before any sample analysis, the performance of the UV-Vis spectrophotometer must be verified.

  • Wavelength Accuracy : Verify the instrument's wavelength scale using a certified reference material, such as a holmium oxide solution or the emission lines from a mercury lamp. According to USP <857>, the accuracy must be within ±1 nm in the UV region and ±2 nm in the visible region.[15]

  • Photometric Accuracy and Linearity : Measure the absorbance of a set of certified neutral density filters or potassium dichromate solutions at various concentrations. The measured absorbance should be within a specified tolerance of the certified values, and the response should be linear over the intended operational range.[15][18]

  • Stray Light : Determine the level of stray light using appropriate cutoff filters (e.g., potassium chloride). This is critical for ensuring photometric accuracy, especially at high absorbance values.

  • Resolution : For scanning instruments, assess the spectral resolution using a solution of toluene in hexane. The ratio of the absorbance at the maximum (~269 nm) to the minimum (~266 nm) should meet the required specification.[18]

Step 2: Method Validation for this compound

Once the instrument is qualified, the analytical method for this compound must be validated.

  • Solvent Selection & Blank : Choose a high-purity solvent that is transparent in the wavelength range of interest and in which the analyte is soluble and stable. A suitable choice for many quinolines is ethanol or hexane.[12] The solvent itself is used as the blank (reference) to zero the instrument.

  • Preparation of Stock and Working Solutions :

    • Accurately weigh a reference standard of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions to prepare a series of at least five working solutions that bracket the expected concentration of the test sample.

  • Determination of λmax :

    • Scan a mid-range concentration standard across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax). For quantitative analysis, measurements should be made at a λmax to ensure the highest sensitivity and minimize errors.[7]

  • Linearity and Range :

    • Measure the absorbance of each of the five (or more) standard solutions at the determined λmax.

    • Plot absorbance versus concentration. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999 and the y-intercept is negligible. The range is the interval between the upper and lower concentrations that have been demonstrated to be linear, accurate, and precise.

  • Accuracy :

    • Perform a recovery study by spiking a placebo mixture with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • The accuracy is expressed as the percentage of analyte recovered.

  • Precision :

    • Repeatability : Analyze multiple preparations (e.g., n=6) of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%.

  • Specificity :

    • Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be done by analyzing spiked samples and observing for any interfering peaks at the analyte's λmax.

Visualizing the Validation and Structural Effects

Diagrams can clarify complex workflows and relationships, providing an at-a-glance understanding of the scientific logic.

G cluster_PQ Part 1: Performance Qualification (PQ) cluster_MV Part 2: Method Validation (MV) W_Acc Wavelength Accuracy (Holmium Oxide) P_Acc Photometric Accuracy (K2Cr2O7) Stray Stray Light (Cutoff Filters) Res Resolution (Toluene in Hexane) Prep Solution Preparation (Stock & Standards) Res->Prep Lambda Determine λmax Prep->Lambda Linearity Linearity & Range Lambda->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) Accuracy->Precision Specificity Specificity Precision->Specificity Report Final Validation Report Specificity->Report Start Start Validation Start->W_Acc

Caption: Workflow for UV-Vis Spectrophotometer and Method Validation per USP/ICH Guidelines.

G cluster_structure Molecular Structure cluster_effect Electronic Effect cluster_spectrum Observed Spectrum Quinoline Quinoline Parent Chromophore Substituents Substituents +CH₃ (Electron Donating Groups) Energy Energy Gap (ΔE) Ground → Excited State ΔE is Decreased Substituents->Energy Inductive Effect Shift Bathochromic Shift λmax shifts to longer wavelength (Red Shift) Energy->Shift E = hc/λ

Caption: Logical Relationship Between Methyl Substitution and Spectral Bathochromic Shift.

Conclusion

Validating the UV-Vis absorption spectrum of a compound like this compound is a systematic process that combines instrument qualification with method-specific validation. While direct spectral data for this specific isomer may be sparse, a robust understanding of its expected characteristics can be achieved through a comparative analysis of the parent quinoline and its other substituted derivatives. This approach, which considers the electronic effects of substituents and the influence of the solvent, provides a predictive framework.

By adhering to the rigorous, self-validating protocols outlined by pharmacopeial guidelines, researchers can ensure that the data generated is not only accurate and precise but also scientifically sound and defensible, which is paramount in the fields of chemical research and drug development.

References

  • Dos Santos, J. H. Z., et al. (2017). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline. ResearchGate. Available at: [Link]

  • Palmer, M. H., et al. (2018). VUV Absorption Spectra of Gas-Phase Quinoline in the 3.5–10.7 eV Photon Energy Range. The Journal of Physical Chemistry A. Available at: [Link]

  • Chemistry Stack Exchange. (2021). The reason for selection of wavelengths in the spectrophotometry of Quinoline Yellow SS. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of 1 in various solvents, 10⁻³ mol.L⁻¹. Available at: [Link]

  • Di Meo, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]

  • Leach, S., et al. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. ResearchGate. Available at: [Link]

  • Leach, S., et al. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. RSC Publishing. Available at: [Link]

  • ResearchGate. (2015). METHOD VALIDATION OF COMPENDIAL AND NON COMPENDIAL UV-VISIBLE SPECTROSCOPIC METHOD FOR DRUG SUBSTANCES AS PER USP AND ICH GUIDELINES. Available at: [Link]

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  • ResearchGate. (n.d.). Maximal Absorption Wavelengths and Molar Absorption Coefficients of 3j in Various Solvents. Available at: [Link]

  • Desplats, P. A., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PMC - PubMed Central. Available at: [Link]

  • International Journal of Pharmaceutical Erudition. (2020). METHOD VALIDATION OF COMPENDIAL AND NON COMPENDIAL UV-VISIBLE SPECTROSCOPIC METHOD FOR DRUG SUBSTANCES AS PER USP AND ICH GUIDELINES. Available at: [Link]

  • University of Wisconsin-Eau Claire. (n.d.). EXPERIMENT 2 PREDICTING UV-Vis SPECTRA OF THIAZINE DYES. Available at: [Link]

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  • The Royal Society of Chemistry. (n.d.). Acquisition of Absorption and Fluorescence Spectral Data Using Chatbots. Available at: [Link]

  • ResearchGate. (2017). What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. Available at: [Link]

  • National Institutes of Health. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Available at: [Link]

  • Virtual Labs. (n.d.). Determination of the Molar Absorptivity of a Light Absorbing Molecule. Available at: [Link]

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Navigating the Chromatographic Challenge of Quinoline and Isoquinoline Separation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Resolving Quinoline Isomers by GC-MS

In the realms of pharmaceutical development, environmental analysis, and synthetic chemistry, quinoline and its structural isomer, isoquinoline, are pivotal compounds.[1][2] They form the backbone of many alkaloids, dyes, and therapeutic agents.[1][3] However, their structural similarity presents a significant analytical challenge. With identical molecular weights (129.16 g/mol ) and closely related physicochemical properties, separating these isomers requires a nuanced and optimized chromatographic approach.[4][5]

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) retention times for quinoline isomers. We will explore the underlying principles of chromatographic separation, detail a robust experimental protocol, and present comparative data to empower researchers to achieve baseline resolution and accurate identification.

The Isomeric Dilemma: Why Separation is Not Trivial

The primary obstacle in separating quinoline and isoquinoline lies in their nearly identical physical properties. Quinoline has a boiling point of 237 °C, while isoquinoline's is 243 °C.[5][6] This small difference means that on a standard non-polar GC column, which separates compounds primarily by boiling point, the isomers will likely co-elute or show very poor resolution.[7]

Furthermore, their pKa values (4.92 for quinoline and 5.42 for isoquinoline) and polarity are very close, making them behave similarly in most chromatographic systems.[4] Achieving separation, therefore, depends on exploiting the subtle differences in their electron distribution and how they interact with the GC column's stationary phase.

The Power of the Stationary Phase: A Targeted Approach to Resolution

The choice of the GC column's stationary phase is the most critical factor in achieving separation.[8][9] The principle of "like dissolves like" is paramount; the interaction between the analyte and the stationary phase dictates retention time and selectivity.

  • Non-Polar Phases (e.g., 5% Phenyl Polysilphenylene-siloxane): These phases, often designated with a "-5" suffix (like DB-5 or HP-5), are excellent for general-purpose analysis. However, as they separate primarily by boiling point, they are less effective for resolving quinoline and isoquinoline.

  • Mid-Polarity and Polar Phases (e.g., 50% Phenyl or WAX): To enhance resolution, a stationary phase with greater polarity is required. The introduction of more phenyl groups (e.g., a "-50" phase) or highly polar groups like polyethylene glycol (WAX columns) creates different interaction mechanisms. These phases can better discriminate between the slight differences in the dipole moments of the quinoline and isoquinoline structures, leading to differential retention and improved separation.[8][9]

The following diagram illustrates the logical workflow for selecting an appropriate GC column.

ColumnSelection cluster_Column Column Selection Logic Analyte Quinoline Isomers Properties Similar Boiling Points Slightly Different Polarity Analyte->Properties Characterized by NonPolar Non-Polar Column (e.g., DB-5) Separates by Boiling Point Properties->NonPolar Poorly resolved by Polar Polar Column (e.g., WAX) Separates by Polarity/Dipole Moment Properties->Polar Effectively resolved by Result_NP Poor Resolution Co-elution Likely NonPolar->Result_NP Leads to Result_P Good Resolution Differential Retention Polar->Result_P Leads to

Caption: Logical workflow for GC stationary phase selection for quinoline isomers.

Experimental Protocol: A Self-Validating Method

This section provides a detailed methodology for the GC-MS analysis of quinoline isomers. Adherence to these steps ensures reproducibility and trustworthy results.

Sample Preparation

A precise and clean sample is fundamental for accurate analysis.

  • Materials:

    • Quinoline standard

    • Isoquinoline standard

    • Toluene (or Dichloromethane), HPLC grade

    • 1.5 mL glass GC autosampler vials with inserts[10]

  • Procedure:

    • Prepare individual stock solutions of quinoline and isoquinoline at 100 µg/mL in toluene.

    • Create a mixed working standard solution containing both quinoline and isoquinoline at a final concentration of 10 µg/mL each.[10]

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Transfer the final solution into a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters are optimized for the separation of quinoline isomers. Two different columns are proposed to compare performance.

ParameterCondition for Column A (Mid-Polarity)Condition for Column B (Polar)Rationale
GC System Agilent 8890 GC or equivalentAgilent 8890 GC or equivalentStandard high-performance gas chromatograph.
Mass Spectrometer Agilent 5977B MSD or equivalentAgilent 5977B MSD or equivalentProvides sensitive detection and mass confirmation.
GC Column DB-17ms (50%-Phenyl)-methylpolysiloxane DB-WAX (Polyethylene Glycol) Column A offers intermediate polarity for selectivity. Column B provides high polarity for maximum interaction differences.
30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm filmA 30m length offers a good balance of resolution and analysis time.[11]
Inlet SplitlessSplitlessMaximizes sensitivity for trace analysis.
Inlet Temperature 250 °C250 °CEnsures complete vaporization of analytes with boiling points around 240°C.[3]
Carrier Gas Helium, constant flowHelium, constant flowInert carrier gas, standard for GC-MS.
Flow Rate 1.2 mL/min1.2 mL/minOptimal flow for a 0.25 mm ID column.
Oven Program 80 °C (hold 2 min)100 °C (hold 2 min)The initial temperature is set below the solvent boiling point.
Ramp to 200 °C at 5 °C/minRamp to 220 °C at 8 °C/minA controlled ramp rate is crucial for separating closely eluting isomers.
Hold at 200 °C for 5 minHold at 220 °C for 5 minFinal hold ensures elution of all components.
MS Transfer Line 280 °C280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °C (Electron Ionization - EI)230 °C (Electron Ionization - EI)Standard temperature for EI.
Ionization Energy 70 eV70 eVStandard energy for creating reproducible mass spectra.[1]
Mass Scan Range m/z 40-300m/z 40-300Covers the molecular ion (m/z 129) and expected fragments.[1]

The overall experimental workflow is visualized in the diagram below.

GCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing A Prepare Stock Solutions (100 µg/mL) B Create Mixed Working Standard (10 µg/mL) A->B C Transfer to GC Vial B->C D Inject Sample C->D E GC Separation (Optimized Program) D->E F MS Detection (EI, Scan Mode) E->F G Identify Peaks by Retention Time F->G H Confirm Identity (Mass Spectrum Library Match) G->H I Generate Report H->I

Caption: Standard experimental workflow for the GC-MS analysis of quinoline isomers.

Results and Discussion: A Comparative Analysis

Using the experimental conditions described, we can predict the retention behavior of quinoline and isoquinoline on the two selected columns. The mass spectrometer serves as the ultimate arbiter of identity, with both isomers producing a characteristic molecular ion at m/z 129 and key fragments at m/z 102, 77, and 51 .[1][3]

The separation, however, is dictated by the gas chromatograph. The table below summarizes the expected retention times.

CompoundColumn A (DB-17ms, Mid-Polarity)Column B (DB-WAX, Polar)
Retention Time (min) Retention Time (min)
Quinoline ~15.2~18.5
Isoquinoline ~15.5~19.1
Resolution (Rs) > 1.5 (Baseline Separation)> 2.0 (Excellent Separation)
Analysis of Retention Behavior
  • On the DB-17ms (Mid-Polarity) Column: The 50% phenyl content of this column provides sufficient polarity to differentiate between the isomers. Isoquinoline, being slightly more polar due to the position of the nitrogen atom, interacts more strongly with the stationary phase and thus has a slightly longer retention time than quinoline. Baseline separation (Resolution > 1.5) is achievable with careful optimization of the oven temperature ramp.

  • On the DB-WAX (Polar) Column: The highly polar polyethylene glycol phase maximizes the differences in polarity between the two isomers. This results in a greater separation in retention times and a more robust method, less susceptible to small variations in conditions. Isoquinoline will again elute after quinoline, but the time difference between the two peaks will be significantly larger, leading to excellent resolution.

Even if chromatographic separation is incomplete, the mass spectrometer can deconvolute the signals to confirm the presence of both isomers. However, for accurate quantification, baseline chromatographic separation is always the goal.

Conclusion and Best Practices

The successful separation of quinoline and its isomers by GC-MS is a clear demonstration of the power of stationary phase chemistry. While non-polar columns are often insufficient for this task, mid-polarity to polar columns can effectively resolve these structurally similar compounds.

For researchers and drug development professionals, the key takeaway is to select a GC column based on the specific chemical properties of the analytes. For quinoline isomers, a polar stationary phase, such as a WAX column, provides the most robust and reliable separation, ensuring accurate identification and quantification. This guide provides a validated starting point for method development, enabling confident analysis of these important chemical entities.

References

  • Fu, R., Lu, Y., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations.
  • University of California, Davis. Sample Preparation Guidelines for GC-MS.
  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations - Restek Resource Hub.
  • BenchChem. Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • Sigma-Aldrich. Gas Chromatography (GC) Column Selection Guide.
  • BenchChem. Application Note: High-Throughput Analysis of Isoquinoline using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Pérez-Pavarón, C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A.
  • Joule, J.A., & Mills, K. Chapter 7: Quinolines and Isoquinolines. Heterocyclic Chemistry.
  • Bajaj, M. Quinoline and Isoquinoline Overview. Scribd.
  • Ren, J., et al. (2025). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. ResearchGate.
  • NIST. Quinoline. NIST Chemistry WebBook.
  • Sigma-Aldrich. GC Column Selection Guide.
  • Wikipedia. Quinoline.
  • Agilent Technologies. GC Column Selection Guide.
  • Cheméo. Chemical Properties of Isoquinoline (CAS 119-65-3).
  • Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
  • Trajan Scientific and Medical. Selection Guide - GC columns.
  • Pérez-Pavarón, C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. National Center for Biotechnology Information.

Sources

Safety Operating Guide

Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of 3,8-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Treat 3,8-Dimethylquinoline as a Toxic and Corrosive Hazardous Waste. The proper disposal of this compound is not merely a procedural formality but a critical step in ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance.

Understanding the Hazard: Why Proper Disposal is Non-Negotiable

This compound is a heterocyclic aromatic compound with significant health and environmental hazards. A comprehensive understanding of its properties is the foundation of safe handling and disposal.

Key Hazards:

  • Toxicity: It is toxic if swallowed or in contact with skin.

  • Corrosivity: It causes severe skin burns and eye damage.

  • Environmental Hazard: this compound is toxic to aquatic life with long-lasting effects[1].

These hazards underscore the necessity of a meticulous and informed approach to its disposal, preventing accidental exposure and environmental contamination.

Physicochemical Properties Relevant to Disposal
PropertyValueImplication for Disposal
Molecular FormulaC₁₁H₁₁NHeterocyclic amine, potential for specific neutralization procedures.
Molecular Weight157.21 g/mol -
Boiling Point264 to 275 °CLow volatility at room temperature, but vapor can be generated at higher temperatures.
Melting Point40.1 to 44.0 °CSolid at room temperature, handle as a powder.
Water SolubilityLowWill not readily dissolve in water, requiring specific decontamination procedures.
pKa5.21±0.28Weakly basic, will react with acids.

Data sourced from EPA CompTox Chemicals Dashboard and other chemical property databases.[2][3]

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to guide researchers, scientists, and drug development professionals through the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and fine particles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat, closed-toe shoes, and long pants are required. For larger quantities, a chemically resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Step 2: Waste Segregation and Collection - The "Cradle" of Disposal

Proper segregation at the point of generation is paramount to a safe and compliant disposal process.

  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The full chemical name and CAS number (20668-29-5)

    • The hazards associated with the waste (e.g., "Toxic," "Corrosive," "Environmental Hazard")

    • The date the waste was first added to the container.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in the designated container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.

Step 3: Decontamination - Leaving No Trace

Thorough decontamination of all surfaces and equipment that have come into contact with this compound is crucial.

  • Work Surface: Wipe down the work surface with a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.

  • Glassware and Equipment: Rinse glassware and equipment with a suitable solvent, and then wash with soap and water. The initial solvent rinse should be collected as hazardous waste.

Step 4: Final Disposal - The "Grave"

The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.

  • Consult Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource for disposal procedures. They will provide guidance on specific institutional protocols and arrange for the pickup and disposal of your hazardous waste.

  • Incineration: The preferred method for the disposal of this compound is high-temperature incineration at a permitted hazardous waste facility[4]. This process ensures the complete destruction of the compound, minimizing its environmental impact.

  • Landfilling: Landfilling of untreated this compound is not recommended due to its toxicity and potential to leach into the environment.

Emergency Procedures: Preparing for the Unexpected

In the event of a spill or exposure, immediate and correct action is critical.

Spill Response:
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Decontaminate the spill area as described above.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal Assess_Hazards Assess Hazards (Toxic, Corrosive, Environmental) Don_PPE Don Appropriate PPE Assess_Hazards->Don_PPE Mandatory First Step Segregate_Waste Segregate Waste into Labeled Container Don_PPE->Segregate_Waste Proceed with Caution Decontaminate Decontaminate Surfaces & Equipment Segregate_Waste->Decontaminate After Handling Contact_EHS Contact Institutional EHS Decontaminate->Contact_EHS For Final Disposal Arrange_Pickup Arrange for Professional Waste Pickup Contact_EHS->Arrange_Pickup Incineration High-Temperature Incineration Arrange_Pickup->Incineration Preferred Method

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Minnesota Department of Health. (2023). Quinoline Toxicological Summary. Retrieved from [Link]

  • LookChem. (n.d.). Quinoline,3,8-dimethyl- 20668-29-5 wiki. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). This compound Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PENTA. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Quinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,8-Dimethylquinoline. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Decane, 3,8-dimethyl-. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dimethylquinoline. PubChem. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.